Product packaging for Cyclophellitol aziridine(Cat. No.:)

Cyclophellitol aziridine

Cat. No.: B12373916
M. Wt: 175.18 g/mol
InChI Key: GPIFFOGPRPKRHS-DRYVTRLFSA-N
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Description

Cyclophellitol aziridine is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B12373916 Cyclophellitol aziridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1R,2S,3S,4R,5R,6R)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1

InChI Key

GPIFFOGPRPKRHS-DRYVTRLFSA-N

Isomeric SMILES

C([C@H]1[C@@H]2[C@@H](N2)[C@@H]([C@H]([C@@H]1O)O)O)O

Canonical SMILES

C(C1C2C(N2)C(C(C1O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Cyclophellitol Aziridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cyclophellitol and its derivatives represent a class of potent, mechanism-based covalent inhibitors of retaining glycosidases. The introduction of an aziridine ring to the cyclophellitol scaffold yields a highly reactive compound that has become an invaluable tool for studying enzyme function and for the development of therapeutic agents. This guide provides an in-depth analysis of the mechanism of action of cyclophellitol aziridine, tailored for researchers, scientists, and drug development professionals.

The Covalent Inhibition Mechanism

This compound acts as an irreversible inhibitor of retaining β-glucosidases by forming a stable covalent bond with the enzyme's catalytic nucleophile. The mechanism is a sophisticated interplay of substrate mimicry and chemical reactivity, which can be broken down into the following steps:

  • Active Site Recognition: The cyclophellitol core structure mimics the natural carbohydrate substrate of the enzyme. This allows the inhibitor to be recognized and bind to the enzyme's active site with high affinity.

  • Protonation of the Aziridine Ring: The enzyme's catalytic acid/base residue, which is responsible for protonating the glycosidic bond of the natural substrate, protonates the nitrogen atom of the aziridine ring. This step is crucial as it activates the aziridine for nucleophilic attack by transforming the nitrogen into a better leaving group.

  • Nucleophilic Attack and Covalent Adduct Formation: The activated, protonated aziridinium ion is highly electrophilic. The enzyme's catalytic nucleophile, typically the carboxylate side chain of a glutamate or aspartate residue, performs a nucleophilic attack on one of the carbon atoms of the aziridine ring. This attack opens the strained three-membered ring and results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme.

  • Irreversible Inactivation: The resulting covalent adduct is highly stable, rendering the enzyme catalytically inactive. The rate of this inactivation is a key parameter in determining the inhibitor's potency.

The following diagram illustrates this covalent inhibition pathway:

G cluster_0 Enzyme Active Site Enzyme Retaining β-Glucosidase (E) EI_complex Enzyme-Inhibitor Complex (E•I) Enzyme->EI_complex Binding (k1/k-1) Inhibitor This compound (I) Inhibitor->EI_complex Protonation Protonation of Aziridine by Catalytic Acid/Base EI_complex->Protonation Activation Nucleophilic_Attack Nucleophilic Attack by Catalytic Nucleophile Protonation->Nucleophilic_Attack Ring Opening Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (E-I) Nucleophilic_Attack->Covalent_Adduct Irreversible Inactivation (kinact)

Figure 1: Mechanism of covalent inhibition of retaining β-glucosidases by this compound.

Quantitative Analysis of Inhibition

The potency of this compound and its derivatives is typically quantified by determining their inhibition constants (Ki) and rates of inactivation (kinact). The second-order rate constant (kinact/Ki) is often used as a measure of the inhibitor's efficiency. The table below summarizes key quantitative data for this compound and related compounds against various retaining β-glucosidases.

Enzyme TargetInhibitorIC50 (nM)kinact (min-1)Ki (μM)kinact/Ki (M-1s-1)
Human Glucocerebrosidase (GBA1)This compound15--1.1 x 106
Aspergillus wentii β-glucosidaseThis compound-0.441.16,700
Agrobacterium sp. β-glucosidaseThis compound-0.351.05,800

Note: Data is compiled from various sources. Experimental conditions may vary.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Inhibition Kinetics

A typical workflow for assessing the inhibitory potential of this compound is as follows:

G A Enzyme Preparation (e.g., recombinant human GBA1) B Incubate Enzyme with This compound (Varying concentrations and times) A->B C Add Fluorogenic Substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) B->C D Monitor Fluorescence Over Time (Measure reaction velocity) C->D E Data Analysis D->E F Determine IC50 E->F Dose-response curves G Determine kinact and Ki E->G Progress curves

Figure 2: Workflow for kinetic analysis of enzyme inhibition.

Protocol for Determination of IC50:

  • Enzyme Solution: Prepare a solution of the target β-glucosidase in a suitable buffer (e.g., 100 mM citrate/phosphate buffer, pH 5.5).

  • Inhibitor Solutions: Prepare serial dilutions of this compound in the same buffer.

  • Incubation: In a 96-well plate, mix the enzyme solution with the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader. The slope of the linear portion of the progress curve represents the reaction velocity.

  • Data Analysis: Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Covalent Modification

To confirm the formation of a covalent adduct, mass spectrometry is employed.

  • Incubation: Incubate the target enzyme with an excess of this compound to ensure complete labeling.

  • Sample Preparation: Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography. The protein sample can then be denatured and digested with a protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data for peptides whose mass has increased by the molecular weight of the this compound molecule. The fragmentation pattern of the modified peptide in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified, which should be the catalytic nucleophile.

Structural Basis of Inhibition

X-ray crystallography studies of β-glucosidases in complex with this compound have provided atomic-level insights into the inhibitory mechanism. These studies have confirmed that the inhibitor binds in the active site, mimicking the conformation of the natural substrate. The crystal structures clearly show the covalent bond formed between the catalytic nucleophile (e.g., a glutamate residue) and a carbon atom of the opened aziridine ring of the inhibitor. These structural data are invaluable for understanding the specific interactions that contribute to the inhibitor's high affinity and for guiding the design of new, more potent, and selective inhibitors.

Conclusion

This compound is a powerful tool in the study of retaining β-glucosidases due to its well-defined, covalent mechanism of action. By mimicking the natural substrate and utilizing the enzyme's own catalytic machinery for activation, it achieves high potency and specificity. The combination of kinetic, mass spectrometric, and structural studies has provided a comprehensive understanding of its inhibitory mechanism, paving the way for its use as a chemical probe in activity-based protein profiling and as a scaffold for the development of novel therapeutics for diseases such as Gaucher disease, where the activity of a retaining β-glucosidase is compromised.

Cyclophellitol Aziridine: A Covalent Glycosidase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclophellitol and its aziridine analogue are potent, mechanism-based covalent inhibitors of retaining β-glucosidases.[1][2] By mimicking the transition state of the natural substrate, these molecules form a stable, irreversible covalent bond with the catalytic nucleophile in the enzyme's active site, leading to inactivation.[3][4][5] This unique mechanism of action has positioned cyclophellitol aziridines as invaluable tools in chemical biology and drug discovery. They are extensively used as activity-based probes (ABPs) to visualize and profile glycosidases in complex biological samples, aiding in the study of diseases such as Gaucher disease, where the activity of the β-glucosidase GBA1 is deficient.[6][7][8][9] This guide provides a comprehensive overview of cyclophellitol aziridine, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its applications in biomedical research.

Mechanism of Covalent Inhibition

Retaining β-glucosidases catalyze the hydrolysis of glycosidic bonds through a double displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate.[10] this compound leverages this mechanism for its inhibitory action. The molecule is designed to resemble the transition state conformation of the substrate, allowing it to bind tightly within the active site.[2][3]

Once positioned, the catalytic nucleophile of the enzyme, typically a glutamate or aspartate residue, attacks the electrophilic carbon of the aziridine ring. This nucleophilic attack results in the opening of the strained three-membered ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[3][11] This covalent modification is essentially irreversible, leading to the permanent inactivation of the enzyme. The high selectivity and potency of cyclophellitol aziridines stem from their ability to specifically target the active site of retaining glycosidases.[12]

Below is a diagram illustrating the covalent inhibition mechanism of a retaining β-glucosidase by this compound.

InhibitionMechanism cluster_Enzyme Enzyme Active Site Enzyme Retaining β-Glucosidase (with catalytic nucleophile) Intermediate Enzyme-Inhibitor Complex (Non-covalent) Inhibitor This compound Inhibitor->Intermediate Binding to active site CovalentAdduct Covalently Modified Enzyme (Inactive) Intermediate->CovalentAdduct Nucleophilic attack by catalytic residue

Caption: Covalent inhibition of a retaining β-glucosidase by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogues has been quantified against several human retaining β-glucosidases, including GBA1 (associated with Gaucher disease), GBA2, and GBA3. The following tables summarize the available IC50 values, providing a comparative overview of their efficacy.

Table 1: IC50 Values of Deoxygenated Cyclophellitol Aziridines against Human Retaining β-Glucosidases [6]

CompoundTarget EnzymeIC50 (nM)
4-deoxy (4) rhGBA1>10,000
GBA2160
GBA3290
2,4-dideoxy (5) rhGBA1>10,000
GBA250
GBA3140
3,6-dideoxy (53) rhGBA12
GBA2>10,000
GBA3>10,000

Data from in vitro profiling with a 30-minute incubation time.[6]

Table 2: Kinetic Constants for Cyclophellitol Analogues against Various Glycosidases [13]

CompoundTarget EnzymeKi (µM)ki (min⁻¹)
(1R,6S)-diastereoisomer Brewer's yeast α-D-glucosidase26.90.401
(1R,2S,6S)-diastereoisomer Jack bean α-D-mannosidase1202.85

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that often starts from a readily available chiral precursor. While various synthetic routes have been developed, a common strategy involves the key step of introducing the aziridine ring onto a cyclitol backbone.[7][14][15]

A generalized workflow for the synthesis is depicted below.

SynthesisWorkflow Start Chiral Cyclohexene Precursor Step1 Iodocyclization of Imidate Start->Step1 Step2 Hydrolysis of Iminal Step1->Step2 Step3 Intramolecular Iodine Displacement Step2->Step3 Step4 Birch Reduction (Deprotection) Step3->Step4 End This compound Step4->End

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Steps (based on literature descriptions): [7][15]

  • Iodocyclization: A key step often involves the iodocyclization of an imidate precursor to introduce nitrogen to the top face of the alkene.

  • Hydrolysis and Ring Formation: Subsequent hydrolysis of the resulting iminal is followed by an intramolecular displacement of the iodine to form the aziridine ring.

  • Deprotection: Protecting groups, such as benzyl ethers, are removed in the final step, often via a Birch reduction, to yield the final this compound.

For activity-based probes, the aziridine nitrogen can be further functionalized with reporter tags like fluorophores (e.g., BODIPY, Cy5) or biotin through N-alkylation or N-acylation reactions.[6][11][12]

Glycosidase Inhibition Assay

The inhibitory activity of this compound derivatives is typically assessed using in vitro fluorogenic substrate assays.

Generalized Protocol: [6]

  • Enzyme Preparation: Recombinant human glycosidases (e.g., rhGBA1) or lysates from cells overexpressing the target enzyme (e.g., GBA2, GBA3) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the this compound inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) and pH.

  • Substrate Addition: A fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) is added to the mixture to initiate the enzymatic reaction.

  • Fluorescence Measurement: The reaction is allowed to proceed for a set time, after which it is quenched. The fluorescence of the released product (e.g., 4-methylumbelliferone) is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AssayWorkflow Start Prepare Enzyme Solution Step1 Pre-incubate with This compound Start->Step1 Step2 Add Fluorogenic Substrate Step1->Step2 Step3 Incubate and Quench Reaction Step2->Step3 Step4 Measure Fluorescence Step3->Step4 End Calculate IC50 Value Step4->End

Caption: Workflow for a typical glycosidase inhibition assay.

Applications in Research and Drug Development

Activity-Based Protein Profiling (ABPP)

Cyclophellitol aziridines functionalized with reporter tags are powerful activity-based probes (ABPs).[16][17] These probes allow for the visualization and identification of active glycosidases in complex biological samples such as cell lysates and tissues.[11][18] ABPP with this compound probes has been instrumental in profiling the activity of human retaining β-glucosidases and has aided in the discovery of enzymes involved in biomass processing.[6][7]

Study of Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the GBA1 enzyme.[8][9] Cyclophellitol-derived ABPs have been crucial in studying this disease by enabling the quantification of active GBA1 levels in patient-derived cells.[7] This information is vital for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions such as enzyme replacement therapy and pharmacological chaperone therapy.[19][20]

Therapeutic Potential

The potent and selective inhibitory properties of cyclophellitol derivatives make them interesting candidates for therapeutic development. While the irreversible nature of their inhibition presents challenges, their ability to modulate glycosidase activity is of significant interest. For instance, in the context of certain viral infections, inhibition of host glycosidases can interfere with viral glycoprotein processing, a critical step in the viral life cycle.[21] Furthermore, the development of selective inhibitors for different glycosidases, such as GBA2 and GBA3, could open up new avenues for treating a range of diseases where these enzymes are implicated.[6]

Conclusion

This compound and its derivatives represent a versatile and powerful class of covalent glycosidase inhibitors. Their mechanism-based action provides high potency and selectivity, making them indispensable tools for researchers in glycobiology. From elucidating fundamental enzymatic mechanisms to profiling enzyme activity in disease states and serving as leads for drug discovery, the applications of cyclophellitol aziridines continue to expand. This technical guide provides a foundational understanding of these important molecules, highlighting their significance and potential to drive future innovations in science and medicine.

References

The discovery and synthesis of cyclophellitol aziridine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Cyclophellitol Aziridine

Introduction

Cyclophellitol is a naturally occurring, potent, mechanism-based irreversible inhibitor of retaining β-glucosidases.[1] Its synthetic analogue, this compound, extends this inhibitory activity and serves as a versatile scaffold for the development of chemical tools to study enzyme function.[1][2] Both cyclitol epoxides and aziridines are powerful and selective irreversible inhibitors of retaining glycosidases.[3] These compounds mimic the transition state of the glycosidic bond cleavage reaction, leading to the formation of a stable covalent adduct with the enzyme's catalytic nucleophile.[4] This unique mechanism of action has established cyclophellitol aziridines as crucial molecules in the field of glycobiology, particularly for the design of activity-based probes (ABPs) used for profiling glycosidase activity in complex biological systems.[5][6]

Mechanism of Action: Covalent Inhibition of Retaining Glycosidases

Retaining glycosidases catalyze the hydrolysis of glycosidic bonds via a Koshland double-displacement mechanism, which involves the formation of a transient covalent enzyme-substrate intermediate.[1] Cyclophellitol and its aziridine analogue exploit this mechanism.[1] They are designed to resemble the strained 4H3 conformation that the substrate adopts in the transition state.[4] Upon binding to the enzyme's active site, the catalytic nucleophile (typically an aspartate or glutamate residue) attacks the electrophilic carbon of the aziridine ring.[4][7] This attack opens the strained ring and results in the formation of a stable, covalent enzyme-inhibitor adduct, leading to irreversible inactivation of the enzyme.[4][8]

G cluster_0 Natural Substrate Hydrolysis (Koshland Double-Displacement) cluster_1 Inhibition by this compound E_S Enzyme + Substrate ES Michaelis Complex (ES) E_S->ES Binding TS1 Transition State 1 (Oxocarbenium Ion-like) ES->TS1 EI Covalent Intermediate (Enzyme-Glycosyl) TS1->EI Glycosylation (Nucleophilic Attack) TS2 Transition State 2 EI->TS2 E_P Enzyme + Product TS2->E_P Deglycosylation (Hydrolysis) E_I Enzyme + C. Aziridine EI_complex Enzyme-Inhibitor Complex E_I->EI_complex Binding (TS Mimic) EI_covalent Covalent Adduct (Irreversible Inhibition) EI_complex->EI_covalent Nucleophilic Attack on Aziridine Ring

Mechanism of retaining glycosidase action and inhibition.

Synthesis of this compound

The synthesis of this compound is a complex, multi-step process that requires precise stereochemical control. Various synthetic routes have been developed, often starting from readily available carbohydrates like D-xylose or employing cyclohexene precursors.[3][5] A common strategy involves the stereoselective aziridination of a functionalized cyclohexene. Key methods include the intramolecular cyclization of an amino alcohol derivative or the ring-opening of a corresponding epoxide with an azide followed by reductive cyclization.[5]

One effective methodology relies on an intramolecular iodo-imination followed by intramolecular substitution to form the aziridine ring with high stereocontrol.[9] This avoids the formation of unwanted stereoisomers and is a key step in producing the biologically active compound.

G start Cyclohexene Precursor (e.g., from D-Xylose) imidate Formation of Trichloroacetimidate start->imidate iodocyclization NIS-induced Iodocyclization imidate->iodocyclization cyclic_intermediate Cyclic Iodo-Intermediate iodocyclization->cyclic_intermediate hydrolysis Acidic Hydrolysis cyclic_intermediate->hydrolysis amine_intermediate Primary Amine Intermediate hydrolysis->amine_intermediate aziridination Base-mediated Aziridination amine_intermediate->aziridination final_product This compound aziridination->final_product

Key workflow for stereoselective aziridine synthesis.

Quantitative Inhibitory Activity

This compound and its derivatives are potent inhibitors of various retaining glycosidases. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These compounds have shown high potency against human retaining β-glucosidases, including GBA1, GBA2, and GBA3.[5] The inhibitory profile can be modulated by altering the stereochemistry or by adding substituents to the cyclitol ring or the aziridine nitrogen.[5][10]

CompoundTarget EnzymePotency / Inhibition ConstantReference
This compound (β-glucose configured)Human GBA1 (Glucosylceramidase)Potent Inhibitor[4]
This compound (β-glucose configured)Human GBA2Potent Inhibitor[4]
This compound (β-glucose configured)Human GBA3Potent Inhibitor[5]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)Human GAA (Acid α-glucosidase)Potent Inhibitor (IC₅₀ = 82 nM for a related cyclosulfate)[4]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)Human GANAB (Neutral α-glucosidase)Potent Inhibitor (IC₅₀ = 29 nM for a related cyclosulfate)[4]
This compound (β-glucose configured)Human GAA (Acid α-glucosidase)Competitive Inhibition (Kᵢ = 9.6 μM)[4]
1,6-epi-Cyclophellitol Aziridine (α-glucose configured)Human GBA1 (Glucosylceramidase)Competitive Inhibition (Kᵢ = 6.8 μM)[4]
β-l-arabinofuranosyl this compoundrHypBA1 (β-l-arabinofuranosidase)kᵢₙₐ꜀ₜ/Kᵢ = 2000 ± 200 M⁻¹s⁻¹[11]
β-l-arabinofuranosyl this compoundrBtGH146 (β-l-arabinofuranosidase)kᵢₙₐ꜀ₜ/Kᵢ = 13000 ± 1000 M⁻¹s⁻¹[11]

Experimental Protocols

General Synthesis of Glucose-Configured 3-Deoxy-β-Aziridines

This protocol outlines a representative synthesis for a modified this compound, adapted from published methodologies.[5]

  • Step 1: Azide Ring Opening: An epoxide precursor (e.g., 3-deoxycyclophellitol epoxide) is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) and lithium perchlorate (LiClO₄) are added, and the mixture is heated to approximately 95 °C. The reaction proceeds via nucleophilic attack of the azide on the epoxide, yielding a mixture of azido-alcohol regioisomers.

  • Step 2: Reductive Ring Closure (Staudinger Reaction): The resulting azido-alcohols are dissolved in acetonitrile (MeCN). Polymer-bound triphenylphosphine (PPh₃) is added, and the mixture is heated to 60 °C. This effects a Staudinger reaction, where the azide is reduced and intramolecularly cyclizes to form the aziridine ring. The product is purified by chromatography.

  • Step 3: N-Alkylation for Probe Synthesis (Optional): To the purified aziridine in dichloromethane (DCM), an alkylating agent (e.g., 8-azido-1-octanol triflate) and a non-nucleophilic base such as diisopropylethylamine (DiPEA) are added. The reaction introduces a linker to the aziridine nitrogen, which can be further modified with reporter tags (fluorophores, biotin).[5][12]

  • Step 4: Deprotection: Any protecting groups used during the synthesis (e.g., benzyl ethers) are removed. A common method is Birch reduction using liquid ammonia and lithium metal at low temperatures (e.g., -70 °C to -55 °C), yielding the final deprotected this compound derivative.[5][13]

Enzyme Inhibition Kinetics Assay

This protocol is a generalized method for determining the rate of irreversible inhibition of a target glycosidase.[7][11]

  • Materials:

    • Target enzyme (e.g., recombinant human GBA1) at a known concentration (e.g., 20 µg/mL).

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • This compound inhibitor solution at various concentrations.

    • Chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl-β-D-glucopyranoside).

    • 96-well plate and plate reader.

  • Procedure:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Pre-warm the enzyme solution and inhibitor solutions (at various concentrations) to 37 °C.

    • To initiate the inhibition reaction, mix equal volumes of the enzyme solution and an inhibitor solution in a microcentrifuge tube. Incubate at 37 °C.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 7.5 µL) from the inactivation mixture.

    • Immediately dilute the aliquot into a well of the 96-well plate containing a pre-warmed solution of the substrate in assay buffer. The dilution effectively stops the inactivation process.

    • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using the plate reader.

    • The residual enzyme activity at each time point is calculated from the initial rate of the hydrolysis reaction.

    • Plot the natural logarithm of the residual enzyme activity against the incubation time. The slope of this plot gives the pseudo-first-order rate constant (kₒₑₛ) for inactivation at that inhibitor concentration.

    • The second-order rate constant for inactivation (kᵢₙₐ꜀ₜ/Kᵢ) can be determined by plotting kₒₑₛ against the inhibitor concentration.

Conclusion and Applications

The discovery of cyclophellitol and the subsequent development of its aziridine analogue have provided powerful chemical tools for probing the function of retaining glycosidases.[2] These mechanism-based inhibitors are not only valuable for fundamental research into enzyme mechanisms but also serve as foundational scaffolds for creating sophisticated activity-based probes.[8][14] By attaching reporter tags such as fluorophores or biotin to the this compound core, researchers can visualize active enzymes in cell lysates, tissues, and even living organisms, a technique known as Activity-Based Protein Profiling (ABPP).[2][7] This has profound implications for diagnosing diseases associated with glycosidase malfunction, such as lysosomal storage disorders, and for the discovery of new therapeutic agents.[5][12] The continued synthesis and evaluation of novel cyclophellitol analogues promise to further expand our understanding of the complex roles of glycosidases in health and disease.[10]

References

The Pivotal Role of Cyclophellitol Aziridine in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophellitol, a naturally occurring cyclitol epoxide, and its synthetic nitrogen analog, cyclophellitol aziridine, have emerged as powerful and highly selective mechanism-based inhibitors of retaining glycosidases.[1][2] These enzymes are crucial for a vast array of biological processes, and their malfunction is implicated in numerous diseases, including lysosomal storage disorders like Gaucher disease, neurodegenerative conditions, and cancer.[3] The unique properties of this compound have positioned it as an invaluable tool in chemical biology, particularly as a versatile scaffold for the development of activity-based probes (ABPs). These probes enable the specific detection, identification, and functional characterization of glycosidases within complex biological systems.[4] This guide provides an in-depth exploration of this compound's mechanism, its applications in chemical biology, and the experimental protocols for its use.

Mechanism of Action: Covalent and Irreversible Inhibition

The inhibitory prowess of this compound lies in its ability to mimic the transition state of the natural substrate of retaining glycosidases.[5] These enzymes operate via a Koshland double-displacement mechanism, which involves the formation of a transient covalent glycosyl-enzyme intermediate.[1][6]

The mechanism unfolds as follows:

  • Transition State Mimicry: this compound adopts a half-chair conformation that closely resembles the oxocarbenium ion-like transition state of the glycosidic bond cleavage.[5]

  • Nucleophilic Attack: Upon binding to the enzyme's active site, the catalytic nucleophile, typically a glutamate or aspartate residue, performs a nucleophilic attack on one of the electrophilic carbons of the strained aziridine ring.[5][6]

  • Covalent Adduct Formation: This attack results in the opening of the aziridine ring and the formation of a stable, covalent bond between the inhibitor and the enzyme.[2][5] This effectively and irreversibly inactivates the enzyme.

Mechanism_of_Inhibition Mechanism of Covalent Inhibition by this compound cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Retaining Glycosidase (with Catalytic Nucleophile) Nucleophile Catalytic Nucleophile (e.g., Glu/Asp) Adduct Irreversibly Inhibited Enzyme-Inhibitor Complex Enzyme->Adduct Covalent Bond Formation Probe Cyclophellitol Aziridine Nucleophile->Probe Nucleophilic Attack on Aziridine Ring Probe->Enzyme Binding to Active Site

Mechanism of Covalent Inhibition by this compound.

Applications in Chemical Biology

The ability of this compound to covalently label the active site of retaining glycosidases makes it an ideal scaffold for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to assess the functional state of enzymes in their native biological environment.[7][8][9][10]

By functionalizing the this compound core with a reporter tag, such as a fluorophore or biotin, researchers can create highly specific Activity-Based Probes (ABPs).[11][12] These probes are instrumental in:

  • Visualizing Active Enzymes: Fluorescently tagged ABPs allow for the direct visualization of active glycosidases in cell lysates or even in living cells via techniques like in-gel fluorescence scanning or fluorescence microscopy.[13]

  • Identifying and Quantifying Enzyme Activity: Biotinylated ABPs enable the affinity purification of labeled enzymes, which can then be identified and quantified using mass spectrometry. This is crucial for understanding changes in enzyme activity in response to various stimuli or in disease states.

  • Drug Discovery and Target Validation: ABPP can be used in a competitive format to screen for and characterize new glycosidase inhibitors. A decrease in the signal from the ABP indicates that a test compound is binding to the active site of the target enzyme.[9] This approach is invaluable for drug discovery and for validating the targets of novel therapeutic agents.

  • Profiling Enzyme Selectivity: Different configurational isomers and substituted derivatives of this compound have been synthesized to target specific glycosidases with high selectivity, allowing for the fine-grained profiling of enzyme activity within a family.[14] Conversely, broad-spectrum probes have also been developed for a more global assessment of glycosidase activity.[4]

ABPP_Workflow Activity-Based Protein Profiling (ABPP) Workflow Start Biological Sample (e.g., Cell Lysate) Incubate Incubate with This compound ABP Start->Incubate Competitive Competitive ABPP: Pre-incubate with Inhibitor Library Start->Competitive Screening for New Inhibitors Separate Separate Proteins (e.g., SDS-PAGE) Incubate->Separate Visualize Visualize Labeled Proteins (In-gel Fluorescence) Separate->Visualize Identify Identify Labeled Proteins (Mass Spectrometry) Separate->Identify For Biotinylated Probes (Affinity Purification) Competitive->Incubate Screening for New Inhibitors

Activity-Based Protein Profiling (ABPP) Workflow.

Quantitative Data

The inhibitory potency of various this compound derivatives has been quantified against several human retaining β-glucosidases, including GBA1 (implicated in Gaucher disease), GBA2, and GBA3.

Table 1: Inhibitory Potency (Apparent IC50 Values in µM) of Cyclophellitol Derivatives

CompoundGBA1 (rhGBA) IC50 (µM)GBA2 IC50 (µM)GBA3 IC50 (µM)
Cyclophellitol0.00100.0004>100
This compound0.00030.00020.012
N-Octyl-cyclophellitol aziridine0.00060.00040.003
N-Octanoyl-cyclophellitol aziridine0.00040.00030.005
N-dansyl-amino-octanoyl-cyclophellitol aziridine0.00040.00030.002
N-benzenesulfonyl-cyclophellitol aziridine>100>100>100

Data adapted from a study on functional cyclophellitol analogues. The enzymes were incubated with the inhibitor for 30 minutes before measuring residual activity.[15]

Table 2: Kinetic Parameters of Covalent Inhibition

ProbeTarget Enzymekinact/KI (M-1s-1)
β-d-Araf aziridine ABP 4GBA219,167 (1.15 ± 0.565 min-1µM-1)
Cellobiose-mimicking cyclophellitol derivative (1)Humicola insolens Cel7B450
Cellotriose-mimicking cyclophellitol derivative (5)Humicola insolens Cel7B3100
Cellotriose-mimicking cyclophellitol derivative (13)Humicola insolens Cel7B2100

Data adapted from studies on selective GBA2 labeling and cellulase probes.[3][16]

Experimental Protocols

General Synthesis of a Tagged this compound Probe

The synthesis of this compound-based ABPs is a multi-step process that typically starts from a readily available carbohydrate, such as D-xylose. The key steps involve the formation of a cyclohexene intermediate, followed by stereoselective aziridination and subsequent attachment of a linker and reporter tag.[11][17][18]

Synthesis_Workflow General Synthetic Workflow for Tagged this compound Start Starting Material (e.g., D-Xylose) Cyclohexene Synthesis of Cyclohexene Intermediate Start->Cyclohexene Aziridination Stereoselective Aziridination Cyclohexene->Aziridination Linker Attachment of Azido-alkyl Linker Aziridination->Linker Click Click Chemistry: Ligation of Reporter Tag (e.g., Fluorophore-alkyne) Linker->Click Final Final Tagged This compound ABP Click->Final

General Synthetic Workflow for Tagged this compound.

A representative synthetic protocol involves:

  • Iodocyclisation: A key step to introduce the nitrogen and set the stereochemistry for the aziridine ring is an intramolecular iodocyclisation of a homo-allylic alcohol precursor.[2]

  • Aziridine Formation: The resulting cyclic imidate is hydrolyzed, and the crude primary amine is treated with a mild base to induce ring closure to the aziridine.

  • N-Alkylation: The aziridine nitrogen is then alkylated with a linker containing a terminal azide, for example, 1-azido-8-iodooctane.

  • Click Chemistry: The terminal azide on the linker is then used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule, such as a BODIPY or Cy5 fluorophore containing a terminal alkyne.

Activity-Based Protein Profiling (ABPP) Protocol

This protocol outlines the general steps for labeling proteins in a cell lysate with a fluorescent this compound ABP.

  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in a suitable buffer (the optimal pH may vary depending on the target enzyme).

    • For competitive ABPP, pre-incubate the lysate with the inhibitor of interest for 30 minutes at 37°C.

    • Add the fluorescent this compound ABP to a final concentration typically in the nanomolar to low micromolar range.

    • Incubate the reaction for 30-60 minutes at 37°C.[19]

  • Analysis:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.

Conclusion

This compound and its derivatives have become indispensable tools in chemical biology. Their mechanism-based, covalent mode of action allows for the highly selective and potent inhibition of retaining glycosidases. When functionalized as activity-based probes, they provide an unparalleled ability to profile the activity of these enzymes in complex biological systems, driving forward our understanding of their roles in health and disease. The continued development of novel this compound-based probes with tailored specificities and functionalities promises to further accelerate drug discovery efforts and the elucidation of complex glycosylation pathways.[17]

References

Principles of Retaining β-Glucosidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles underlying the inhibition of retaining β-glucosidases, a critical class of enzymes involved in various physiological and pathophysiological processes. This document details their catalytic mechanism, explores the diverse classes of their inhibitors, presents quantitative inhibition data, and provides detailed experimental protocols for assessing inhibitor potency. Furthermore, it visualizes the impact of β-glucosidase inhibition on key signaling pathways implicated in human diseases.

The Retaining Mechanism of β-Glucosidases

Retaining β-glucosidases catalyze the hydrolysis of β-glycosidic bonds with a net retention of the anomeric stereochemistry. This is achieved through a double-displacement mechanism involving two key active site carboxylate residues, typically glutamic acid (Glu) or aspartic acid (Asp).[1][2] The process occurs in two main steps:

  • Glycosylation: The catalytic nucleophile, a deprotonated carboxylate residue, attacks the anomeric carbon of the substrate. Simultaneously, the acid/base catalyst, a protonated carboxylate residue, donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (the non-sugar part of the glycoside). This results in the formation of a covalent glycosyl-enzyme intermediate with an inverted anomeric configuration.[3]

  • Deglycosylation: A water molecule enters the active site and is activated by the now deprotonated acid/base catalyst (acting as a base). The activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond. The catalytic nucleophile is displaced, and the final glucose product is released with the original β-anomeric configuration restored.[3]

The active site of retaining β-glucosidases is exquisitely shaped to accommodate the substrate and stabilize the oxocarbenium ion-like transition states that occur during both the glycosylation and deglycosylation steps.[3]

retaining_mechanism Enzyme_Substrate Enzyme-Substrate Complex Transition_State_1 Oxocarbenium Ion-like Transition State 1 Enzyme_Substrate->Transition_State_1 Glu-Nu:- attacks C1 Glu-A/B: protonates OR Covalent_Intermediate Covalent Glycosyl-Enzyme Intermediate Transition_State_1->Covalent_Intermediate Aglycone departs Aglycone_Released Aglycone (R-OH) Covalent_Intermediate->Aglycone_Released Water_Attack Water Nucleophilic Attack Covalent_Intermediate->Water_Attack Water enters Glu-A/B: deprotonates H2O Transition_State_2 Oxocarbenium Ion-like Transition State 2 Water_Attack->Transition_State_2 Enzyme_Product Enzyme-Product Complex Transition_State_2->Enzyme_Product Glu-Nu: departs Glucose_Released Glucose (β-anomer) Enzyme_Product->Glucose_Released

Figure 1: Catalytic mechanism of retaining β-glucosidases.

Classes of Retaining β-Glucosidase Inhibitors

A diverse array of molecules can inhibit the activity of retaining β-glucosidases. These are broadly categorized based on their mechanism of action and chemical structure.

  • Mechanism-Based Irreversible Inhibitors: These compounds are chemically inert until they are activated by the enzyme's catalytic machinery. Once activated, they form a stable covalent bond with the catalytic nucleophile, leading to irreversible inactivation.

    • Conduritol B Epoxide (CBE): An epoxide that mimics the substrate and is attacked by the catalytic nucleophile, forming a stable ester linkage.

    • 2-Deoxy-2-fluoroglycosides: The electron-withdrawing fluorine atom at C2 destabilizes the oxocarbenium ion-like transition state, slowing down the deglycosylation step and trapping the enzyme as a covalent intermediate.

  • Competitive Reversible Inhibitors: These inhibitors bind non-covalently to the active site and compete with the natural substrate. Their binding is often characterized by a high degree of stereospecificity.

    • Iminosugars: These are sugar mimics where the endocyclic oxygen is replaced by a nitrogen atom. At physiological pH, the nitrogen is often protonated, allowing them to mimic the charge of the transition state. Prominent examples include:

      • 1-Deoxynojirimycin (DNJ): A potent inhibitor of many glucosidases.

      • Isofagomine: Another powerful iminosugar inhibitor.

    • Carbasugars: In these sugar analogs, the ring oxygen is replaced by a methylene group.

    • Thiosugars: The ring oxygen is substituted with a sulfur atom.

Quantitative Analysis of β-Glucosidase Inhibition

The potency of β-glucosidase inhibitors is typically quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme.

InhibitorEnzyme SourceInhibitor ClassIC50 (µM)Ki (µM)Reference
1-Deoxynojirimycin (DNJ) Thermotoga maritima β-glucosidaseIminosugar-low micromolar[4]
Isofagomine Thermotoga maritima β-glucosidaseIminosugar--[4]
Carba-cyclophellitol analog 5 Thermotoga maritima β-glucosidaseCarba-cyclophellitol-0.0082[4]
Carba-cyclophellitol analog 5 Human lysosomal GBA1Carba-cyclophellitol~100-[4]
DNJ Human lysosomal α-glucosidase (GAA)Iminosugar--[4]
AMP-DNM Thermotoga maritima β-glucosidaseIminosugar-low micromolar[4]

Note: The inhibitory potency of a compound can vary significantly depending on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, substrate concentration).

Experimental Protocol: β-Glucosidase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of a compound against β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The hydrolysis of pNPG by β-glucosidase releases p-nitrophenol (pNP), which has a characteristic yellow color in alkaline solutions and can be quantified spectrophotometrically.[5][6]

Materials and Reagents
  • β-glucosidase (from a suitable source, e.g., almonds, Aspergillus niger)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium carbonate (Na2CO3) solution (1 M) or NaOH-glycine buffer (0.4 M, pH 10.8) to stop the reaction[5][6]

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C or 50°C)

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of pNPG (e.g., 10 mM) in sodium acetate buffer.

  • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in sodium acetate buffer.

  • Stopping Reagent: Prepare a 1 M solution of Na2CO3 or 0.4 M NaOH-glycine buffer in deionized water.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of sodium acetate buffer (for control wells) or inhibitor solution at various concentrations.

    • 25 µL of the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution to each well to start the reaction. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of the stopping reagent (1 M Na2CO3 or 0.4 M NaOH-glycine buffer) to each well.[5][6]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

assay_workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate (pNPG) Solution - Inhibitor Dilutions - Stopping Reagent Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add Buffer/Inhibitor - Add Enzyme Solution Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at optimal temperature Plate_Setup->Pre_incubation Reaction_Initiation Add pNPG substrate to initiate reaction Pre_incubation->Reaction_Initiation Incubation Incubate for a fixed time Reaction_Initiation->Incubation Reaction_Stop Add Stopping Reagent (e.g., Na2CO3) Incubation->Reaction_Stop Absorbance_Measurement Measure absorbance at 405 nm Reaction_Stop->Absorbance_Measurement Data_Analysis Calculate % Inhibition and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a β-glucosidase inhibition assay.

Signaling Pathways and Therapeutic Implications

Inhibition of retaining β-glucosidases has significant therapeutic potential in several human diseases.

Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the retaining β-glucosidase, glucocerebrosidase (GCase).[7] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, forming characteristic "Gaucher cells."[8] These cells infiltrate various organs, leading to a range of clinical manifestations.

One therapeutic strategy, known as substrate reduction therapy (SRT), involves the use of inhibitors to decrease the synthesis of glucosylceramide, thereby alleviating the burden on the deficient GCase.[9]

gaucher_pathway cluster_normal Normal Cell cluster_gaucher Gaucher Disease cluster_srt Substrate Reduction Therapy GlcCer_Synthase Glucosylceramide Synthase GlcCer Glucosylceramide GlcCer_Synthase->GlcCer GCase Glucocerebrosidase (β-Glucosidase) GlcCer->GCase Cer_Glc Ceramide + Glucose GCase->Cer_Glc GlcCer_Synthase_G Glucosylceramide Synthase GlcCer_G Glucosylceramide GlcCer_Synthase_G->GlcCer_G Deficient_GCase Deficient Glucocerebrosidase GlcCer_G->Deficient_GCase Accumulation Glucosylceramide Accumulation (Gaucher Cells) Deficient_GCase->Accumulation Reduced Hydrolysis Inhibitor Inhibitor GlcCer_Synthase_T Glucosylceramide Synthase Inhibitor->GlcCer_Synthase_T Inhibits Reduced_GlcCer Reduced Glucosylceramide GlcCer_Synthase_T->Reduced_GlcCer Deficient_GCase_T Deficient Glucocerebrosidase Reduced_GlcCer->Deficient_GCase_T Homeostasis Restored Homeostasis Deficient_GCase_T->Homeostasis Sufficient Hydrolysis

Figure 3: Pathophysiology of Gaucher disease and the principle of substrate reduction therapy.
Type 2 Diabetes Mellitus

In the context of type 2 diabetes, the inhibition of β-glucosidases, along with α-glucosidases, in the small intestine plays a crucial role in managing postprandial hyperglycemia (the spike in blood glucose after a meal). These enzymes are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose.

By inhibiting these glucosidases, the rate of carbohydrate digestion is slowed down, leading to a more gradual absorption of glucose into the bloodstream. This helps to prevent sharp increases in blood glucose levels, which is a key therapeutic goal in the management of type 2 diabetes.

diabetes_pathway Carbohydrates Dietary Complex Carbohydrates Glucosidases α- and β-Glucosidases (in small intestine) Carbohydrates->Glucosidases Digestion Inhibited_Glucosidases Inhibited Glucosidases Carbohydrates->Inhibited_Glucosidases Slowed Digestion Glucose_Absorption Rapid Glucose Absorption Glucosidases->Glucose_Absorption Blood_Glucose_Spike Postprandial Hyperglycemia Glucose_Absorption->Blood_Glucose_Spike Inhibitor Glucosidase Inhibitor Inhibitor->Glucosidases Inhibits Delayed_Absorption Delayed Glucose Absorption Inhibited_Glucosidases->Delayed_Absorption Reduced_Blood_Glucose Reduced Postprandial Blood Glucose Delayed_Absorption->Reduced_Blood_Glucose

Figure 4: Role of β-glucosidase inhibition in managing postprandial hyperglycemia in type 2 diabetes.

References

Cyclophellitol Aziridine: A Technical Guide to its Application as a Molecular Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophellitol and its derivatives have emerged as powerful chemical tools for the study of retaining glycosidases, a major class of enzymes involved in a vast array of physiological and pathological processes. This technical guide focuses on cyclophellitol aziridine, a versatile molecular probe that enables the activity-based profiling of these enzymes. By covalently and irreversibly binding to the active site of retaining glycosidases, this compound-based probes allow for the detection, identification, and visualization of active enzymes within complex biological samples. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of these powerful molecular tools.

Retaining glycosidases employ a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate.[1][2] this compound probes are mechanism-based inhibitors that mimic the transition state conformation of the natural substrate.[3] The strained aziridine ring is susceptible to nucleophilic attack by a catalytic carboxylate residue in the enzyme's active site, leading to the formation of a stable, covalent bond.[1][4] This irreversible labeling strategy forms the basis of activity-based protein profiling (ABPP), a powerful chemoproteomic technique to study enzyme function in native biological systems.[5][6][7]

Synthesis and Functionalization of this compound Probes

The synthesis of this compound probes is a multi-step process that typically starts from a readily available carbohydrate precursor. The core this compound scaffold can be functionalized with a variety of reporter tags, such as fluorophores (e.g., BODIPY, Cy5) for in-gel fluorescence scanning and microscopy, or biotin for affinity purification and subsequent identification by mass spectrometry.[8][9]

A general synthetic strategy involves the formation of a cyclohexene intermediate, followed by a key iodocyclization step to introduce the nitrogen atom with the desired stereochemistry.[1][8] Subsequent intramolecular displacement of the iodine and deprotection steps yield the core this compound.[8][9] The aziridine nitrogen can then be alkylated or acylated with a linker arm containing a reporter tag.[10][11] The choice of the linker and reporter tag is dictated by the specific application.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_reporters Reporter Tags Carbohydrate Precursor Carbohydrate Precursor Cyclohexene Intermediate Cyclohexene Intermediate Iodocyclization Iodocyclization This compound Core This compound Core Linker Arm Attachment Linker Arm Attachment Reporter Tag Conjugation Reporter Tag Conjugation Functionalized Probe Functionalized Probe Fluorophore Fluorophore Biotin Biotin

Mechanism of Action: Covalent Inactivation of Retaining Glycosidases

The inhibitory activity of this compound probes is rooted in their ability to act as suicide substrates for retaining glycosidases. The probe, mimicking the natural substrate, binds to the enzyme's active site. The catalytic acid residue of the enzyme protonates the aziridine nitrogen, activating it for nucleophilic attack. The catalytic nucleophile, typically an aspartate or glutamate residue, then attacks one of the carbons of the aziridine ring, leading to its opening and the formation of a stable covalent ester linkage between the probe and the enzyme.[1][4] This covalent modification is essentially irreversible under physiological conditions, thus permanently inactivating the enzyme.

G Enzyme_Probe_Complex Enzyme-Probe Non-covalent Complex Protonation Protonation of Aziridine by Catalytic Acid Enzyme_Probe_Complex->Protonation Nucleophilic_Attack Nucleophilic Attack by Catalytic Nucleophile Protonation->Nucleophilic_Attack Covalent_Adduct Stable Covalent Enzyme-Probe Adduct Nucleophilic_Attack->Covalent_Adduct

Quantitative Data on Probe Performance

The efficacy of this compound probes can be quantified by determining their inhibition constants (IC₅₀) and kinetic parameters of inactivation (k_inact/K_I). These values provide a measure of the probe's potency and selectivity towards a particular enzyme. The following tables summarize key quantitative data for various this compound probes against different human retaining β-glucosidases.

Table 1: Inhibitory Potency (IC₅₀) of this compound Probes

Probe ConfigurationTarget EnzymeIC₅₀ (nM)Reference
β-d-glucoGBA1<1[12]
β-d-glucoGBA21.5[12]
β-d-glucoGBA32.5[12]
β-d-arabinoGBA2150-300[13]
3,6-dideoxy-β-galactoGBA3Selective over GBA1/GBA2[12]

Table 2: Kinetic Parameters of Inactivation (k_inact/K_I) for Fluorescent Probes

ProbeTarget Enzymek_inact/K_I (min⁻¹μM⁻¹)Reference
β-d-Araf aziridine ABP 4GBA21.15 ± 0.565[14]

Experimental Protocols

General Protocol for In-Gel Fluorescence Labeling of Glycosidases

This protocol describes a general procedure for labeling active glycosidases in a complex proteome using a fluorescently-tagged this compound probe.

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL.

    • Add the fluorescent this compound probe to a final concentration of 1-10 µM.

    • For competition experiments, pre-incubate the proteome with a broad-spectrum inhibitor or a specific inhibitor for 30 minutes at 37°C before adding the fluorescent probe.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • SDS-PAGE and Fluorescence Scanning:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used.

    • As a loading control, the gel can be subsequently stained with Coomassie Brilliant Blue.[4]

General Protocol for Affinity Purification of Labeled Enzymes using Biotinylated Probes

This protocol outlines the enrichment of active enzymes from a complex mixture using a biotinylated this compound probe followed by streptavidin affinity chromatography.

  • Proteome Labeling:

    • Label the proteome with the biotinylated probe following the same procedure as for the fluorescent probes (steps 1 and 2 above).

  • Affinity Purification:

    • Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no detergent buffers) to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • The enriched proteins can then be identified by in-gel digestion followed by mass spectrometry (LC-MS/MS).

G Covalent_Labeling Covalent_Labeling Fluorescent_Probe_Analysis Fluorescent_Probe_Analysis Covalent_Labeling->Fluorescent_Probe_Analysis Visualization Biotin_Probe_Analysis Biotin_Probe_Analysis Covalent_Labeling->Biotin_Probe_Analysis Identification

Conclusion and Future Perspectives

This compound-based probes have proven to be invaluable tools for the functional investigation of retaining glycosidases. Their ability to selectively label active enzymes in complex biological systems has significantly advanced our understanding of the roles these enzymes play in health and disease. The modular nature of their synthesis allows for the development of a diverse toolbox of probes with tailored specificities and reporter functionalities. Future developments in this field will likely focus on the design of probes with enhanced selectivity for specific glycosidase subtypes, as well as the application of these probes in high-throughput screening assays for the discovery of novel glycosidase inhibitors with therapeutic potential. The continued innovation in the design and application of this compound probes promises to further illuminate the intricate world of carbohydrate-active enzymes.

References

The Electrophilic Nature of the Aziridine Ring in Cyclophellitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, mechanism of action, and application of cyclophellitol aziridine as a potent and selective inhibitor of retaining glycosidases, tailored for researchers, scientists, and drug development professionals.

The natural product cyclophellitol and its synthetic aziridine analogue have emerged as powerful tools in the study of retaining glycosidases, a class of enzymes crucial in various physiological and pathological processes. The unique electrophilic character of the strained aziridine ring in this compound underlies its function as a mechanism-based irreversible inhibitor. This guide provides a comprehensive overview of the core principles of this compound chemistry, its interaction with target enzymes, and its application in biomedical research.

The Electrophilic Aziridine "Warhead" and Mechanism of Irreversible Inhibition

This compound is a potent inhibitor of retaining β-glucosidases due to its ability to mimic the transition state of the natural substrate.[1] The cyclitol core of the molecule adopts a 4H3 half-chair conformation, which closely resembles the oxocarbenium ion-like transition state that retaining β-glucosidases stabilize during catalysis.[2] This conformational mimicry ensures a high affinity for the enzyme's active site.

Once bound, the highly strained, electron-deficient aziridine ring acts as a potent electrophile, or "warhead". The enzyme's catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate residue, attacks one of the carbon atoms of the aziridine ring. This nucleophilic attack leads to the irreversible opening of the three-membered ring and the formation of a stable, covalent bond between the inhibitor and the enzyme.[1][3] This covalent modification of the active site renders the enzyme permanently inactive. The stability of this newly formed bond is significantly greater than the transient covalent intermediate formed with the natural substrate, effectively taking the enzyme out of commission.[4]

The X-ray crystal structure of human beta-glucocerebrosidase (GBA) in complex with this compound (PDB ID: 6YTR) provides a detailed snapshot of this covalent adduct, confirming the nucleophilic attack and the conformation of the inhibitor within the active site.[5]

G1 cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding and Reaction Enzyme_Nucleophile Catalytic Nucleophile (Asp/Glu) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Enzyme_Nucleophile->Covalent_Adduct Nucleophilic Attack & Ring Opening Acid_Base Acid/Base Residue (Asp/Glu) Cyclophellitol_Aziridine This compound (Transition State Mimic) Acid_Base->Cyclophellitol_Aziridine Protonation of Aziridine Cyclophellitol_Aziridine->Enzyme_Nucleophile Binding

Quantitative Inhibition Data

The potency of this compound and its analogues has been quantified against a range of glycosidases. The inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and rates of inactivation (kinact) are critical parameters for evaluating and comparing the efficacy of these inhibitors.

InhibitorEnzymeIC50 (µM)Ki (µM)kinact (min-1)Reference(s)
This compoundHuman GBA10.004 ± 0.001--[6]
This compoundHuman GBA20.005 ± 0.001--[6]
This compoundHuman GBA30.012 ± 0.002--[6]
Xylo-cyclophellitol aziridineHuman GBA10.02 ± 0.01--[3][4]
Xylo-cyclophellitol aziridineHuman GBA25.3 ± 0.7--[3][4]
Xylo-cyclophellitol aziridineHuman GBA3>100--[3][4]
(1R,6S)-cyclophellitolBrewer's yeast α-D-glucosidase-26.90.401[7]
(1R,2S,6S)-cyclophellitolJack bean α-D-mannosidase-1202.85[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported through various routes, often starting from readily available carbohydrates like D-xylose.[1] A common strategy involves the formation of a cyclohexene intermediate, followed by stereoselective introduction of the aziridine ring. The following is a generalized protocol based on published methods.[5][8]

Step 1: Synthesis of Cyclohexene Intermediate A multi-step synthesis from a suitable protected carbohydrate precursor is performed to yield a key cyclohexene intermediate. This often involves steps like olefination and ring-closing metathesis.

Step 2: Iodocyclization The cyclohexene intermediate, possessing a homoallylic alcohol, is subjected to iodocyclization. For example, reaction with iodine and a base like sodium bicarbonate in a suitable solvent system (e.g., acetonitrile/water) can yield a cyclic iodo-carbamate or a related intermediate.

Step 3: Aziridination The iodo-intermediate is then treated with a base (e.g., sodium methoxide in methanol) to induce an intramolecular nucleophilic substitution, where the nitrogen displaces the iodide to form the aziridine ring.

Step 4: Deprotection Finally, any protecting groups on the hydroxyl functionalities of the cyclitol ring are removed, typically under acidic or hydrogenolysis conditions, to yield the final this compound.

G2 Start Protected Carbohydrate Intermediate1 Cyclohexene Intermediate Start->Intermediate1 Multi-step Synthesis Intermediate2 Cyclic Iodo-Intermediate Intermediate1->Intermediate2 Iodocyclization Intermediate3 Protected Cyclophellitol Aziridine Intermediate2->Intermediate3 Intramolecular Cyclization Final Cyclophellitol Aziridine Intermediate3->Final Deprotection

β-Glucosidase Inhibition Assay

The inhibitory activity of this compound can be determined using a fluorogenic substrate assay. The following is a representative protocol.

Materials:

  • Recombinant human β-glucosidase (e.g., GBA1)

  • This compound

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate

  • Assay buffer (e.g., McIlvaine's buffer, pH 5.2, containing 0.1% BSA and 0.1% Triton X-100)

  • Stop solution (e.g., 0.5 M glycine, pH 10.4)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the wells of the microplate, add a solution of the recombinant enzyme in assay buffer.

  • Add the different concentrations of the this compound solution to the enzyme-containing wells. Include a control with buffer only.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the liberated 4-methylumbelliferone in the plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Impact on Cellular Signaling Pathways

Inhibition of specific glycosidases by this compound can have profound effects on cellular signaling and function. A prime example is the inhibition of glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease, a lysosomal storage disorder.

Inhibition of GBA leads to the accumulation of its substrate, glucosylceramide, within the lysosome. This accumulation disrupts lysosomal function and can trigger a cascade of downstream events, including impaired autophagy, mitochondrial dysfunction, and neuroinflammation, particularly relevant in the neuropathic forms of Gaucher disease and in Parkinson's disease, for which GBA mutations are a major risk factor.[3] The buildup of glucosylceramide and its deacylated form, glucosylsphingosine, is a key pathological hallmark.

G3 Cyclophellitol_Aziridine This compound GBA Glucocerebrosidase (GBA) in Lysosome Cyclophellitol_Aziridine->GBA Inhibition Glucosylceramide Glucosylceramide Accumulation GBA->Glucosylceramide Leads to Lysosomal_Dysfunction Lysosomal Dysfunction Glucosylceramide->Lysosomal_Dysfunction Autophagy Impaired Autophagy Lysosomal_Dysfunction->Autophagy Mitochondria Mitochondrial Dysfunction Lysosomal_Dysfunction->Mitochondria Neuroinflammation Neuroinflammation Lysosomal_Dysfunction->Neuroinflammation

Conclusion

This compound and its derivatives represent a versatile class of chemical tools for studying retaining glycosidases. Their mechanism-based, irreversible mode of action, driven by the electrophilic nature of the aziridine ring and conformational mimicry of the transition state, allows for potent and often selective targeting of these enzymes. The ability to functionalize the aziridine nitrogen has further expanded their utility, leading to the development of activity-based probes for enzyme visualization and profiling. A thorough understanding of their synthesis, kinetic properties, and cellular effects is paramount for their effective application in basic research and for the development of novel therapeutic strategies for diseases involving glycosidase dysfunction.

References

The Configuration of Cyclophellitol Aziridine Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophellitol and its aziridine derivatives are potent, mechanism-based irreversible inhibitors of retaining glycosidases.[1][2][3] Their unique mode of action, which involves mimicking the transition state of the glycosidic bond cleavage, has made them invaluable tools in chemical biology and promising candidates for therapeutic development.[3][4] Altering the stereochemistry of the cyclophellitol core and the nature of the substituent on the aziridine nitrogen allows for the creation of a diverse array of isomers with distinct inhibitory profiles against various glycosidases.[1][4] This technical guide provides an in-depth exploration of the configuration of cyclophellitol aziridine isomers, summarizing key synthetic strategies, quantitative inhibitory data, and the underlying biochemical mechanisms.

Introduction to Cyclophellitol Aziridines

Cyclophellitol is a naturally occurring cyclitol epoxide that acts as a potent inhibitor of retaining β-glucosidases.[3] The synthetic replacement of the epoxide with an aziridine ring led to the development of cyclophellitol aziridines, which often exhibit broader and more potent inhibitory activity.[2][3] These compounds function as activity-based probes (ABPs), allowing for the visualization and profiling of active glycosidases in complex biological systems.[5][6][7]

The inhibitory mechanism relies on the protonation of the aziridine nitrogen by an acidic residue in the enzyme's active site, followed by nucleophilic attack from another catalytic residue, leading to the formation of a stable covalent adduct and irreversible enzyme inactivation.[3][8] The stereochemical configuration of the hydroxyl groups on the cyclohexane ring and the substituent on the aziridine nitrogen are critical determinants of inhibitor potency and selectivity.[1][4]

Synthesis of this compound Isomers

The synthesis of various this compound isomers typically starts from chiral pool starting materials, such as D-xylose or other sugars.[3][9] Key synthetic steps often involve a ring-closing metathesis (RCM) to form the cyclohexene core, followed by stereocontrolled introduction of the aziridine functionality.[3] Two primary strategies for aziridination have been employed: intramolecular iodo-imination/substitution and epoxide opening followed by Staudinger cyclization.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound isomers.

G General Synthetic Workflow for Cyclophellitol Aziridines A Chiral Pool Starting Material (e.g., D-Xylose) B Multi-step Synthesis A->B C Key Cyclohexene Intermediate B->C D Aziridination Strategy C->D G Strategy 1: Iodo-imination/Substitution D->G Option 1 H Strategy 2: Epoxide Opening/Staudinger Cyclization D->H Option 2 E N-Functionalization F Final this compound Isomer E->F G->E H->E

Caption: A generalized workflow for the synthesis of cyclophellitol aziridines.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific isomers are described in the cited literature. A representative protocol for the aziridination step via epoxide opening is summarized below.

Synthesis of a Glucose-Configured 3-Deoxy-β-Aziridine: [7]

  • Azide Opening of Epoxide: A solution of the corresponding epoxide in DMF is treated with sodium azide (NaN₃) and lithium perchlorate (LiClO₄) and heated to 95 °C. The reaction yields a mixture of two azide regioisomers.

  • Reductive Ring Closure: The mixture of azides is dissolved in acetonitrile (MeCN) and treated with polymer-bound triphenylphosphine (PPh₃) at 60 °C to afford the aziridine.

  • N-Functionalization: The resulting aziridine can be further functionalized. For example, it can be reacted with 8-azido-1-octanol and triflic anhydride (Tf₂O) in the presence of a base to introduce a linker for attaching reporter tags.[7]

  • Deprotection: Finally, any protecting groups are removed to yield the target this compound.

Configuration and Biological Activity

The inhibitory potency and selectivity of this compound isomers are highly dependent on their stereochemistry. Different isomers have been synthesized to target a range of glycosidases, including glucosidases, galactosidases, and fucosidases.[1][6]

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity (IC₅₀ values) of selected this compound isomers against various human retaining β-glucosidases.

CompoundTarget EnzymeIC₅₀ (nM)Reference
β-glucose-configured N-alkyl aziridine GBA1Potent Labeling[6]
β-glucose-configured N-acyl aziridine GBA1Potent Labeling[6]
α-galactose-configured N-acyl aziridine GLAMore potent than N-alkyl[6]
α-fucose-configured N-acyl aziridine FUCAMore potent than N-alkyl[6]
3,6-dideoxy-β-galacto-cyclophellitol aziridine GBA3Selective over GBA1/GBA2[7]

GBA1: Glucosylceramidase 1; GBA2: Glucosylceramidase 2; GBA3: Glucosylceramidase 3; GLA: α-Galactosidase; FUCA: α-Fucosidase.

Mechanism of Action and Signaling Pathways

Cyclophellitol aziridines are mechanism-based inhibitors that form a covalent bond with a catalytic nucleophile in the active site of retaining glycosidases.[3][8] This process is initiated by the protonation of the aziridine by the enzyme's acid/base catalyst.

Glycosidase Inhibition Pathway

The diagram below illustrates the mechanism of irreversible inhibition of a retaining β-glucosidase by a this compound.

G Mechanism of Retaining Glycosidase Inhibition cluster_0 Enzyme Active Site Enzyme-Inhibitor Complex Non-covalent Binding Protonation Acid/Base Catalyst Protonates Aziridine Enzyme-Inhibitor Complex->Protonation Nucleophilic Attack Catalytic Nucleophile Attacks Aziridine Carbon Protonation->Nucleophilic Attack Covalent Adduct Irreversible Covalent Enzyme-Inhibitor Adduct Nucleophilic Attack->Covalent Adduct Inactive Enzyme Inactive Enzyme Covalent Adduct->Inactive Enzyme This compound This compound This compound->Enzyme-Inhibitor Complex

Caption: Mechanism of irreversible inhibition of a retaining glycosidase.

The inhibition of specific glycosidases by these compounds can have significant downstream effects on cellular signaling pathways. For instance, inhibition of GBA1 is the basis for Gaucher disease, highlighting the therapeutic potential of modulating glycosidase activity.[7]

Conclusion

The configurable nature of cyclophellitol aziridines provides a versatile platform for the development of potent and selective glycosidase inhibitors and activity-based probes. The synthetic strategies outlined in this guide, coupled with the growing body of quantitative structure-activity relationship data, will continue to drive the design of novel probes and therapeutic agents targeting specific glycosidases involved in a range of human diseases. Further research into the downstream effects of selective glycosidase inhibition will be crucial for realizing the full therapeutic potential of these remarkable compounds.

References

Foundational Research on Cyclophellitol Natural Product Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding cyclophellitol and its synthetic analogues, a class of potent, mechanism-based glycosidase inhibitors. This document provides a comprehensive overview of their synthesis, mechanism of action, and applications in chemical biology and drug development, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cyclophellitol and its Analogues

Cyclophellitol is a naturally occurring cyclitol epoxide isolated from the mushroom Phellinus sp. that acts as a potent and specific irreversible inhibitor of retaining β-glucosidases.[1][2] Its unique structure, featuring an epoxide ring that mimics the transition state of the glycosidic bond cleavage, allows it to covalently bind to the active site of these enzymes, leading to their inactivation.[3][4][5] This mechanism-based inhibition has spurred the development of a wide array of synthetic analogues, including cyclophellitol aziridines, cyclosulfates, and various deoxygenated and tagged derivatives, to target a broader range of glycosidases and to serve as activity-based probes for enzyme profiling.[3][4][6][7]

The therapeutic potential of these compounds is significant, as glycosidases are implicated in numerous physiological and pathological processes, including lysosomal storage disorders (e.g., Gaucher disease), viral infections, and cancer.[4][8][9] By selectively targeting specific glycosidases, cyclophellitol analogues offer promising avenues for the development of novel therapeutics and diagnostic tools.

Mechanism of Action: Covalent Inhibition of Retaining Glycosidases

Retaining glycosidases cleave glycosidic bonds through a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. Cyclophellitol and its analogues act as mechanism-based inhibitors by mimicking the substrate's transition state conformation.[3][4] The strained epoxide or aziridine ring of the inhibitor is protonated by an acidic residue in the enzyme's active site, followed by nucleophilic attack from another active site residue. This results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[3][4][5]

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding and Activation cluster_2 Covalent Adduct Formation Enzyme Retaining Glycosidase (with catalytic nucleophile and acid/base residues) Protonation Protonation of Epoxide/Aziridine Enzyme->Protonation Acid Catalysis Cyclophellitol Cyclophellitol Analogue (e.g., epoxide, aziridine) Cyclophellitol->Enzyme Binding Nucleophilic_Attack Nucleophilic Attack by Catalytic Residue Protonation->Nucleophilic_Attack Covalent_Adduct Irreversible Covalent Enzyme-Inhibitor Adduct Nucleophilic_Attack->Covalent_Adduct Enzyme Inactivation

Mechanism of irreversible inhibition of retaining glycosidases by cyclophellitol analogues.

Synthesis of Cyclophellitol Analogues

The synthesis of cyclophellitol and its diverse analogues is a cornerstone of research in this field, enabling the exploration of structure-activity relationships and the development of tailored inhibitors and probes.

Key Synthetic Strategies

Several synthetic routes have been established, often starting from readily available carbohydrate precursors like D-glucal.[5] Key transformations include stereoselective epoxidation or aziridination of cyclohexene intermediates. The introduction of tags, such as fluorophores or biotin, is typically achieved by functionalizing the aziridine nitrogen or other suitable positions on the cyclitol ring.[4][6][10]

A generalized workflow for the synthesis of tagged cyclophellitol aziridine analogues is depicted below.

Synthetic_Workflow Start Carbohydrate Starting Material (e.g., D-glucal) Cyclohexene Formation of Cyclohexene Intermediate Start->Cyclohexene Aziridination Stereoselective Aziridination Cyclohexene->Aziridination Protection Protection/Deprotection Steps Aziridination->Protection Tagging Introduction of Reporter Tag (e.g., Fluorophore, Biotin) Protection->Tagging Final_Product Tagged Cyclophellitol Aziridine Analogue Tagging->Final_Product ABPP_Workflow Sample Complex Biological Sample (e.g., Cell Lysate) Probe_Incubation Incubation with Tagged Cyclophellitol Analogue (ABP) Sample->Probe_Incubation Covalent_Labeling Covalent Labeling of Active Glycosidases Probe_Incubation->Covalent_Labeling Analysis Downstream Analysis Covalent_Labeling->Analysis Fluorescence In-gel Fluorescence Scanning Analysis->Fluorescence Enrichment Affinity Enrichment (for biotinylated probes) Analysis->Enrichment MS Mass Spectrometry-based Proteomics for Identification Enrichment->MS

References

Methodological & Application

Synthesis of Cyclophellitol Aziridine Activity-Based Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and utilization of cyclophellitol aziridine-based activity-based probes (ABPs). These powerful chemical tools are invaluable for the study of retaining glycosidases, a large and functionally diverse class of enzymes implicated in numerous physiological and pathological processes. Cyclophellitol and its derivatives are mechanism-based irreversible inhibitors that covalently modify the active site of retaining glycosidases, allowing for their detection, identification, and functional characterization in complex biological systems.[1][2]

Introduction to this compound Probes

Cyclophellitol is a natural product that acts as a potent, mechanism-based inhibitor of retaining β-glucosidases.[2] Its structure mimics the transition state of the glycosidic bond cleavage reaction, leading to the formation of a stable covalent adduct with the enzyme's catalytic nucleophile.[1] Replacing the epoxide moiety of cyclophellitol with an N-substituted aziridine ring provides a versatile scaffold for the development of activity-based probes.[1][3] The nitrogen atom of the aziridine can be functionalized with various reporter tags, such as fluorophores (e.g., BODIPY, Cy5) or biotin, enabling the visualization and enrichment of active glycosidases.[1][4][5]

The stereochemistry of the cyclophellitol core dictates the selectivity of the probe for different classes of glycosidases. For instance, β-gluco-configured cyclophellitol aziridines target β-glucosidases, while galacto- and manno-configured analogs are selective for β-galactosidases and β-mannosidases, respectively.[2] Furthermore, modifications to the cyclitol ring, such as deoxygenation, can modulate the probe's specificity and cross-reactivity.[2][6]

Mechanism of Action

This compound probes function as mechanism-based inhibitors. The probe enters the active site of a retaining glycosidase, where the aziridine ring is protonated by the enzyme's acidic residue. This activates the aziridine for nucleophilic attack by the catalytic carboxylate residue, resulting in the formation of a stable covalent bond and irreversible inactivation of the enzyme.

Mechanism_of_Action Enzyme Retaining Glycosidase (Active Site) Protonation Protonation of Aziridine Nitrogen Enzyme->Protonation Acidic Residue Probe Cyclophellitol Aziridine Probe Probe->Protonation Nucleophilic_Attack Nucleophilic Attack by Catalytic Residue Protonation->Nucleophilic_Attack Covalent_Adduct Stable Covalent Enzyme-Probe Adduct Nucleophilic_Attack->Covalent_Adduct Irreversible Inactivation

Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound probes.

Synthesis Protocols

The synthesis of this compound ABPs generally involves a multi-step sequence starting from a suitable carbohydrate precursor, such as D-xylose or D-glucose.[1][7] A key intermediate is a protected cyclitol alkene, which is then converted to the corresponding aziridine. The aziridine is subsequently functionalized with a linker and a reporter tag.

General Synthetic Workflow

Synthesis_Workflow Start Carbohydrate Starting Material (e.g., D-Xylose) Intermediate1 Protected Cyclohexene Intermediate Start->Intermediate1 Multi-step synthesis Epoxide Cyclophellitol Epoxide Intermediate1->Epoxide Epoxidation Azide Azido-alcohol Epoxide->Azide Azide Opening Aziridine Cyclophellitol Aziridine Azide->Aziridine Reductive Cyclization N_Alkylation N-Alkylation with Linker-Reporter Aziridine->N_Alkylation Final_Probe Final Activity-Based Probe N_Alkylation->Final_Probe

Caption: General synthetic workflow for this compound activity-based probes.

Detailed Experimental Protocol: Synthesis of a Biotinylated β-gluco-Cyclophellitol Aziridine Probe

This protocol is a representative example and may require optimization for specific target probes.

Step 1: Synthesis of this compound

  • Epoxide Ring Opening: To a solution of protected cyclophellitol epoxide in a suitable solvent (e.g., DMF), add sodium azide (NaN₃). Heat the reaction mixture (e.g., to 80°C) and monitor by TLC until the starting material is consumed. After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting azido-alcohol is purified by flash column chromatography.

  • Reductive Cyclization: Dissolve the purified azido-alcohol in a suitable solvent (e.g., THF). Add triphenylphosphine (PPh₃) and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the resulting this compound by flash column chromatography.[1]

Step 2: N-Alkylation and Tagging

  • Linker Attachment: To a solution of the this compound in an appropriate solvent (e.g., DMF), add a bifunctional linker with a terminal azide, such as 1-azido-8-iodooctane, and a base (e.g., potassium carbonate).[4][8] Heat the reaction mixture (e.g., to 80°C) and monitor by TLC. After completion, work up the reaction as described in Step 1 and purify the N-alkylated aziridine by flash column chromatography.

  • Click Chemistry for Tagging: Dissolve the N-alkylated aziridine containing the terminal azide and the alkyne-functionalized biotin in a mixture of solvents (e.g., water/DMF).[4] Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. Stir the reaction at room temperature until completion as monitored by TLC or LC-MS. Purify the final biotinylated probe by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound probes from the literature.

Table 1: Inhibitory Potency of this compound Probes against Human Retaining β-Glucosidases.

Probe/InhibitorTarget EnzymeIC₅₀ (nM)Reference
This compoundGBA1, GBA2, GBA3Potent at nM concentrations[1]
3,6-dideoxy-β-galacto-cyclophellitol aziridineGBA3Selectively captures GBA3 over GBA1 and GBA2[1][9][10]
N-alkyl β-glucose-configured aziridine ABPGBAEqually effective as N-acyl counterpart[3]
β-d-Araf aziridineGBA2Selective over GBA1 and GBA3[11]

Table 2: Kinetic Parameters for Enzyme Inactivation.

ProbeTarget Enzymekinact/KI (μM⁻¹ min⁻¹)Reference
4-deoxy this compound (6)GBA10.14 ± 0.08[2]
This compound (5)GBA127.51 ± 0.85[2]
β-d-Araf aziridine ABP (4)GBA21.15 ± 0.565[11]

Application Protocols

Activity-Based Protein Profiling (ABPP) in Cell Lysates
  • Lysate Preparation: Harvest cells and lyse them in a suitable buffer (e.g., PBS with a mild detergent like Triton X-100) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add the this compound ABP to the desired final concentration (typically in the nM to low µM range). Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Analysis by SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples. Separate the proteins by SDS-PAGE.

  • Visualization: If using a fluorescently tagged probe, visualize the labeled proteins directly using a fluorescence gel scanner. If using a biotinylated probe, transfer the proteins to a membrane (Western blot), probe with a streptavidin-HRP conjugate, and detect by chemiluminescence.

In Situ Labeling in Live Cells
  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency.

  • Probe Incubation: Treat the live cells with the desired concentration of the cell-permeable this compound ABP in cell culture medium. Incubate for a specified period (e.g., 1-4 hours) under standard cell culture conditions.

  • Cell Lysis and Analysis: After incubation, wash the cells with PBS to remove excess probe. Lyse the cells and proceed with analysis by SDS-PAGE and fluorescence scanning or Western blotting as described for cell lysates.

Concluding Remarks

This compound activity-based probes are powerful and versatile tools for the functional study of retaining glycosidases. The synthetic protocols outlined here, though requiring multi-step organic synthesis, provide access to a range of probes with varying selectivity and reporter tags. The application of these probes in activity-based protein profiling enables the specific detection and identification of active glycosidases in their native biological context, offering valuable insights into their roles in health and disease. The continued development of novel cyclophellitol-based probes will undoubtedly further advance our understanding of this important class of enzymes and may aid in the discovery of new therapeutic targets.

References

Probing the Sweet Science: A Step-by-Step Guide to Labeling Glycosidases with Cyclophellitol Aziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the labeling of retaining glycosidases using cyclophellitol aziridine-based activity-based probes (ABPs). These powerful chemical tools offer a means to visualize and quantify active glycosidases within complex biological samples, making them invaluable for basic research and drug development. This document outlines the core principles, detailed experimental protocols, and data interpretation strategies for the successful application of this technique.

Introduction to this compound Probes

Cyclophellitol and its aziridine derivatives are potent, mechanism-based covalent inhibitors of retaining glycosidases.[1][2] The core structure of these molecules mimics the natural substrate's transition state, allowing them to bind specifically to the enzyme's active site.[1][3] The strained aziridine ring is then susceptible to nucleophilic attack by a catalytic carboxylate residue (typically a glutamate or aspartate) in the active site.[3][4] This results in the formation of a stable, covalent bond, effectively and irreversibly inactivating the enzyme.[1][3]

By attaching a reporter tag, such as a fluorophore (e.g., BODIPY, Cy5) or biotin, to the this compound scaffold, these inhibitors are transformed into versatile activity-based probes.[4][5] These probes enable the detection, identification, and quantification of active glycosidases in a variety of samples, including cell lysates and living cells.[3][6]

Mechanism of Action

The labeling of a retaining glycosidase by a this compound probe proceeds through a well-defined mechanism. The probe first binds to the active site of the enzyme. The catalytic acid/base residue protonates the aziridine nitrogen, activating it for nucleophilic attack. The catalytic nucleophile then attacks one of the carbons of the aziridine ring, leading to its opening and the formation of a covalent ester linkage between the probe and the enzyme.

G Mechanism of Glycosidase Labeling by this compound cluster_0 Enzyme Active Site Enzyme Retaining Glycosidase (with catalytic nucleophile, e.g., Glu/Asp) Complex Enzyme-Probe Michaelis Complex Enzyme->Complex Binding Probe This compound Probe (with reporter tag) Probe->Complex Covalent_Adduct Covalently Labeled Glycosidase Complex->Covalent_Adduct Nucleophilic Attack & Ring Opening

Caption: Covalent labeling of a retaining glycosidase by a this compound probe.

Experimental Protocols

This section provides a general workflow for labeling glycosidases in cell lysates. Optimal conditions (e.g., probe concentration, incubation time, pH) may vary depending on the specific enzyme, probe, and biological sample and should be determined empirically.

Materials and Reagents
  • This compound Probe: (e.g., with BODIPY, Cy5, or biotin tag) dissolved in a suitable solvent (e.g., DMSO).

  • Biological Sample: Cell lysate or tissue homogenate containing the glycosidase of interest.

  • Lysis Buffer: (e.g., PBS with 1% Triton X-100 and protease inhibitors).

  • Reaction Buffer: Buffer with a pH optimal for the target glycosidase activity (e.g., citrate buffer for acidic glycosidases).

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl buffers.

  • Fluorescence scanner or Western blot imaging system.

  • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotinylated probes).

Experimental Workflow

G General Experimental Workflow for Glycosidase Labeling cluster_0 Analysis Options A Sample Preparation (e.g., cell lysis) B Protein Quantification (e.g., BCA assay) A->B C Labeling Reaction (Incubate lysate with probe) B->C D Quench Reaction (e.g., add SDS-PAGE loading buffer) C->D E SDS-PAGE D->E F Analysis E->F G In-gel Fluorescence Scanning (for fluorescent probes) F->G H Western Blot & Chemiluminescence (for biotinylated probes) F->H

Caption: A generalized workflow for labeling glycosidases with this compound probes.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute a standardized amount of protein lysate (e.g., 20-50 µg) with the appropriate reaction buffer to the desired final volume.

    • Add the this compound probe to the desired final concentration (typically in the nanomolar to low micromolar range). A concentration titration is recommended to determine the optimal labeling concentration.[3]

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). A time-course experiment can be performed to determine the optimal incubation time.[3]

  • Quenching the Reaction and Sample Preparation for Electrophoresis:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Denature the proteins by heating the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • For fluorescently labeled probes: Visualize the labeled proteins directly by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.[7]

    • For biotinylated probes: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Visualize the labeled proteins using a chemiluminescent substrate and an imaging system.[4]

Quantitative Data Summary

The inhibitory potency of various this compound derivatives against different human retaining β-glucosidases is summarized below. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% under the specified assay conditions.

Probe/InhibitorTarget EnzymeApparent IC50 (nM)Reference
β-d-xylo-Cyclophellitol aziridineGBA1 - 10 µM (competes labeling)[8]
β-d-xylo-Cyclophellitol aziridineGBA2100 µM (competes labeling)[8]
This compound (gluco-configured)GBA0.1 - 1 µM (competes labeling)[8]
This compound (gluco-configured)GBA20.1 - 1 µM (competes labeling)[8]
1,6-epi-cyclophellitol aziridineGAAPotent Inhibitor[1]
1,6-epi-cyclophellitol aziridineGANABPotent Inhibitor[1]
α-cyclosulfate 5GAA82[1]
α-cyclosulfate 5GANAB29[1]
β-cyclosulfate 6GBA1119,000[1]
β-cyclosulfate 6GBA258,000[1]

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, incubation time). The data presented here is for comparative purposes.

Applications in Research and Drug Development

  • Enzyme Discovery and Profiling: this compound probes can be used to identify and profile the activity of specific glycosidases in complex biological samples.[9][10]

  • Target Engagement Studies: These probes can be used to confirm that a small molecule inhibitor is binding to its intended glycosidase target in a cellular context.

  • Diagnostic Development: The ability to profile glycosidase activity may have diagnostic applications in diseases where enzyme activity is altered, such as lysosomal storage disorders.

  • Fundamental Research: These tools are instrumental in understanding the roles of specific glycosidases in various physiological and pathological processes.[6]

Conclusion

This compound-based activity-based probes are powerful and versatile tools for the study of retaining glycosidases. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully employ this technology in their studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. The continued development of novel cyclophellitol-based probes with different specificities and reporter tags will further expand their utility in glycobiology research and drug discovery.[7][11]

References

Application of cyclophellitol aziridine in studying lysosomal storage disorders.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 distinct inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1] The majority of these disorders are caused by genetic defects that lead to a deficiency in the activity of specific lysosomal enzymes, most often acidic hydrolases.[1] One of the most common LSDs is Gaucher disease, which results from inherited deficiencies in the enzyme β-glucocerebrosidase (GBA).[2] This deficiency leads to the pathological storage of glucosylceramide in macrophages throughout the body.[3]

Cyclophellitol aziridines are powerful chemical tools that have emerged as invaluable assets in the study of LSDs, particularly those involving deficient glycosidases. These molecules are mechanism-based, irreversible inhibitors that covalently bind to the active site of retaining glycosidases.[4][5] By tagging these inhibitors with reporter molecules like fluorophores or biotin, they can be transformed into highly specific activity-based probes (ABPs). These ABPs allow for the direct visualization and quantification of active enzyme molecules within complex biological systems, from cell lysates to living organisms.[3][6]

This document provides detailed application notes and protocols on the use of cyclophellitol aziridine and its derivatives for studying LSDs, with a focus on Gaucher disease.

Mechanism of Action

Cyclophellitol aziridines are synthetic analogues of cyclophellitol, a natural suicide inhibitor of retaining β-glucosidases.[3][7] Their inhibitory power stems from their ability to mimic the transition-state conformation of the natural substrate within the enzyme's active site.[7][8]

The mechanism involves a two-step process:

  • Protonation: The aziridine ring of the inhibitor is protonated by the catalytic acid/base residue (e.g., a glutamic acid) in the enzyme's active site.

  • Nucleophilic Attack: The protonated, highly strained aziridinium ion is then susceptible to nucleophilic attack by the catalytic nucleophile residue (e.g., an aspartate or glutamate). This attack opens the aziridine ring and forms a stable, covalent thioether or ester bond between the inhibitor and the enzyme.[5][9][10]

This covalent and irreversible binding permanently inactivates the enzyme, making this compound derivatives potent tools for enzyme profiling.[11]

GBA_Inhibition_Mechanism GBA_ActiveSite GBA Active Site (E340 Nucleophile, E235 Acid/Base) Protonation Protonation of Aziridine Ring GBA_ActiveSite->Protonation E235 donates H+ Cyclophellitol_Aziridine This compound (Inhibitor) Cyclophellitol_Aziridine->Protonation Nucleophilic_Attack Nucleophilic Attack by E340 Protonation->Nucleophilic_Attack Forms reactive aziridinium ion Covalent_Adduct Stable Covalent Enzyme-Inhibitor Adduct (Inactive GBA) Nucleophilic_Attack->Covalent_Adduct Forms irreversible ester bond

Mechanism of irreversible inhibition of GBA by this compound.

Applications in Lysosomal Storage Disorder Research

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes ABPs to assess the functional state of enzymes in complex biological samples.[12] Fluorescently-tagged cyclophellitol aziridines are widely used to profile the activity of retaining glycosidases.[2][13] This approach allows for selective detection of active enzymes, providing a more accurate representation of enzyme function than methods based on protein abundance.[11]

Key Uses of ABPP in LSD Research:

  • Diagnosis: ABPP can be used to confirm the diagnosis of Gaucher disease by directly visualizing the reduced activity of GBA in patient-derived cells, such as fibroblasts.[3]

  • Monitoring Therapeutic Efficacy: The technique is valuable for monitoring the effectiveness of treatments like enzyme replacement therapy (ERT) by measuring the restoration of GBA activity.[2]

  • Enzyme Selectivity Studies: Different configurations and derivatives of this compound have been developed to selectively target different human retaining β-glucosidases (GBA1, GBA2, and GBA3), which is crucial for understanding the specific roles of these enzymes in health and disease.[8][9][14] For instance, xylose-configured cyclophellitols show high selectivity for GBA1 over GBA2 and GBA3.[9][14]

ABPP_Workflow start Biological Sample (e.g., Cell Lysate, Tissue) incubation Incubate with Fluorescent This compound ABP start->incubation Add Probe sds_page Separate Proteins by SDS-PAGE incubation->sds_page Covalent Labeling of Target Enzyme gel_imaging In-Gel Fluorescence Scanning sds_page->gel_imaging analysis Quantify Active Enzyme Levels gel_imaging->analysis

Workflow for Activity-Based Protein Profiling (ABPP).
Development of Disease Models

A significant challenge in studying LSDs is the availability of suitable animal models. Complete genetic knockout of GBA can lead to early lethality in animals.[15] this compound inhibitors provide a "chemical knockout" strategy to circumvent this issue. By administering these potent inhibitors to model organisms like zebrafish, researchers can induce a phenotype that mimics Gaucher disease, characterized by the accumulation of disease-specific biomarkers like glucosylsphingosine.[9][14] These chemically induced models are invaluable for studying disease pathogenesis and for the preclinical testing of novel therapeutic agents.[15]

Screening for Pharmacological Chaperones

Pharmacological chaperone therapy (PCT) is an emerging treatment strategy for LSDs caused by missense mutations that result in misfolded, yet potentially active, enzymes.[1] Pharmacological chaperones are small molecules that bind to and stabilize these mutant enzymes, facilitating their proper trafficking to the lysosome and restoring partial activity.[1] this compound-based ABPs can be employed in competitive ABPP assays to screen for and identify new pharmacological chaperones. In this setup, a decrease in labeling by the ABP indicates that a test compound is successfully binding to the enzyme's active site.[3]

Selectivity_Diagram Parent This compound (Broad Spectrum) GBA1 GBA1 (Lysosomal) Target for Gaucher Disease Parent->GBA1 GBA2 GBA2 (Non-lysosomal) Parent->GBA2 GBA3 GBA3 (Cytosolic) Parent->GBA3 Xylo Xylose-Configured This compound Xylo->GBA1 Highly Selective Arabinofuranosyl β-d-Arabinofuranosyl Cyclitol Aziridine Arabinofuranosyl->GBA2 Highly Selective

Selectivity of different this compound derivatives.

Quantitative Data Summary

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Xylose-Configured Probes against Human β-Glucosidases

Compound Target Enzyme IC₅₀ (nM) Selectivity (GBA2/GBA1) Reference
Xylo-cyclophellitol aziridine (5) GBA1 0.8 ± 0.1 5317 [9]
GBA2 4254 ± 81 [9]
GBA3 389 ± 23 [9]
BODIPY-tagged xylo-aziridine (6) GBA1 2.5 ± 0.1 >400 [9]
GBA2 >1000 [9]
GBA3 >1000 [9]

Data from in vitro assays using recombinant human enzymes incubated for 30 minutes.

Table 2: In Vivo Inhibitory Potency of C8-Modified Inhibitors in Zebrafish Larvae

Compound Target Enzyme Apparent IC₅₀ (nM) Fold Potency vs. CBE Reference
Compound 6 GBA ~6 >7500 [15]
Compound 7 GBA ~4 >7500 [15]
CBE (Conduritol B-epoxide) GBA >30,000 1 [15]

Data obtained from 5-day post-fertilization zebrafish larvae treated with inhibitors.

Experimental Protocols

Protocol 1: In Vitro Labeling of Recombinant GBA with a Fluorescent ABP

This protocol describes the labeling of recombinant human GBA to assess inhibitor potency or enzyme activity.

Materials:

  • Recombinant human GBA

  • McIlvaine's buffer (150 mM citric acid-Na₂HPO₄, pH 5.0)

  • Fluorescent this compound ABP (e.g., JJB367) stock solution in DMSO

  • 4x Laemmli sample buffer

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare a solution of recombinant GBA in McIlvaine's buffer. A typical concentration is 50 µg of total protein.

  • Add the fluorescent ABP to the enzyme solution. A final probe concentration of 0.5 µM is often used for effective labeling.[13] For competitive assays, pre-incubate the enzyme with the test inhibitor for 30 minutes at 37°C before adding the ABP.

  • Incubate the reaction mixture for 30 minutes at 37°C.[13]

  • Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE (e.g., 10% gel).[13]

  • Visualize the labeled GBA by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantify the fluorescence intensity of the GBA band to determine the level of active enzyme.

Protocol 2: In Situ Labeling of GBA in Cultured Fibroblasts

This protocol is for visualizing active GBA in a cellular context.

Materials:

  • Cultured human fibroblasts (e.g., patient-derived or wild-type)

  • Cell culture medium (e.g., DMEM)

  • Fluorescent this compound ABP

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and fluorescence scanning equipment

Procedure:

  • Culture fibroblasts to ~80-90% confluency in a suitable plate format.

  • Treat the live cells by adding the fluorescent ABP directly to the culture medium. The optimal concentration and incubation time should be determined empirically (e.g., 100 nM for 4 hours).

  • Wash the cells three times with cold PBS to remove excess probe.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the total protein concentration of the lysate using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer, boil, and analyze by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.

Protocol 3: In Vivo Inhibition of GBA in a Zebrafish Model

This protocol details the creation of a chemical knockout model of Gaucher disease.

Materials:

  • Zebrafish (Danio rerio) embryos

  • Egg water (60 µg/mL Instant Ocean salt in Milli-Q water)

  • This compound inhibitor (e.g., xylose-configured cyclophellitol) stock solution in DMSO

  • Homogenization buffer (e.g., McIlvaine's buffer, pH 5.0)

  • Activity-based probes for assessing GBA and other glycosidase activities

Procedure:

  • Collect zebrafish embryos post-fertilization.

  • Add the this compound inhibitor directly to the egg water at the desired final concentration (e.g., 1-10 nM).[15] Include a vehicle control (DMSO).

  • Incubate the embryos in the inhibitor-containing water for 5 days at 28°C.[15]

  • At 5 days post-fertilization, collect the larvae and wash them to remove external inhibitor.

  • Homogenize the larvae in homogenization buffer.

  • Centrifuge the homogenate to pellet debris and collect the supernatant (lysate).

  • Use the lysate for subsequent ABPP analysis (as per Protocol 1) to confirm the selective inhibition of GBA and to measure the activity of other off-target enzymes.[15]

  • Analyze the larvae for disease-related phenotypes or biomarker accumulation (e.g., glucosylsphingosine).[9][14]

References

Application Notes and Protocols for Monitoring Retaining Glycosidase Activity Using Cyclophellitol Aziridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retaining glycosidases are a major class of enzymes that catalyze the hydrolysis of glycosidic bonds with net retention of the anomeric stereochemistry. These enzymes are involved in a wide range of biological processes, from digestion and metabolism to cellular signaling and pathogenesis. Dysregulation of retaining glycosidase activity is associated with numerous diseases, including lysosomal storage disorders, diabetes, and cancer, making them attractive targets for therapeutic intervention.

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the activity of enzymes within their native biological context.[1] This technique utilizes active site-directed covalent probes to label and identify active enzymes. Cyclophellitol and its aziridine derivatives are potent, mechanism-based, and irreversible inhibitors of retaining glycosidases.[2][3][4] These compounds mimic the natural substrate and form a covalent bond with the catalytic nucleophile in the enzyme's active site, effectively and irreversibly inactivating the enzyme. By attaching a reporter tag, such as a fluorophore or biotin, to the cyclophellitol aziridine core, these molecules are transformed into versatile activity-based probes (ABPs). These probes allow for the visualization, identification, and quantification of active retaining glycosidases in complex biological samples.

These application notes provide detailed protocols for the use of this compound-based probes to monitor and profile retaining glycosidase activity. The protocols cover cell or tissue lysate preparation, activity-based labeling, in-gel fluorescence scanning for visualization, and sample preparation for mass spectrometry-based proteomic identification of labeled enzymes.

Data Presentation

The inhibitory potency of various this compound probes against different retaining glycosidases is summarized in the tables below. This data is crucial for selecting the appropriate probe and concentration for a specific experimental goal.

Table 1: Inhibitory Potency (IC₅₀ values) of this compound Probes against Human Retaining β-Glucosidases [2][5]

Probe/InhibitorGBA1 (nM)GBA2 (nM)GBA3 (nM)
This compound ABP 15.48.215
β-d-Araf cyclitol aziridine 227306308150
β-d-Araf ABP 3 (BODIPY-TMR)12501401180
β-d-Araf ABP 4 (BODIPY-FL)18701501650
β-d-Araf ABP 5 (Cy5)300250>10000
Xylo-cyclophellitol aziridine719>25000>25000

IC₅₀ values were determined after a 30-minute incubation period.

Table 2: Kinetic Parameters for Covalent Inhibition of Retaining Glycosidases by this compound Probes [6]

ProbeEnzymek_inact / K_I (M⁻¹s⁻¹)
This compound ABP 5Human GBA1458.5
4-Deoxy this compound ABP 6Human GBA12.3
4-Deoxy this compound ABP 6C. japonicus β-galactosidase2.7
Cellobiose-mimicking this compound 1HiCel7B450
Cellobiose-mimicking this compound 5HiCel7B3100
Cellobiose-mimicking this compound probe 13HiCel7B2100

Experimental Protocols

Protocol 1: Preparation of Cell or Tissue Lysates

This protocol describes the preparation of total protein lysates from cultured cells or tissues suitable for activity-based protein profiling.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add lysis buffer and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Tissue Homogenization:

    • Excise tissue and immediately place it in ice-cold PBS.

    • Mince the tissue into small pieces and homogenize in lysis buffer using a Dounce homogenizer or sonicator on ice.

  • Lysis: Incubate the cell or tissue suspension on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.

  • Storage: Aliquot the lysate and store at -80°C until use.

Protocol 2: Activity-Based Labeling of Retaining Glycosidases

This protocol details the labeling of active retaining glycosidases in a complex proteome using a fluorescently tagged this compound probe.

Materials:

  • Cell or tissue lysate (from Protocol 1)

  • Fluorescent this compound activity-based probe (e.g., with BODIPY, Cy5, or TMR tag)

  • DMSO (for probe dilution)

  • Reaction buffer (e.g., citrate buffer, pH may need optimization for specific enzymes)

  • SDS-PAGE loading buffer

Procedure:

  • Lysate Preparation: Thaw the lysate on ice. Dilute the lysate to a final protein concentration of 1-2 mg/mL in the desired reaction buffer.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 100 µM).

  • Labeling Reaction:

    • In a microcentrifuge tube, add 50 µg of protein lysate.

    • Add the fluorescent probe to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Quenching the Reaction: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.

  • Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning (Protocol 3).

Protocol 3: In-Gel Fluorescence Scanning

This protocol describes the visualization of fluorescently labeled proteins directly within the polyacrylamide gel.

Materials:

  • Labeled protein sample (from Protocol 2)

  • SDS-PAGE gel system

  • Fluorescence gel scanner with appropriate excitation and emission filters for the chosen fluorophore.

Procedure:

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE using a standard protocol.

  • Gel Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Wash the gel briefly in deionized water.

    • Place the gel on the imaging surface of the fluorescence scanner.

    • Scan the gel using the excitation and emission wavelengths appropriate for the fluorophore on the probe.[7][8]

  • Data Analysis: The fluorescent bands correspond to the active glycosidases labeled by the probe. The intensity of the bands can be quantified using appropriate software.

  • (Optional) Total Protein Staining: After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize all proteins and serve as a loading control.[9]

Protocol 4: Sample Preparation for Mass Spectrometry-Based Proteomic Identification

This protocol outlines the preparation of biotin-labeled proteins for identification by mass spectrometry.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin (sequencing grade)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • Mass spectrometer

Procedure:

  • Biotin Labeling: Follow the labeling procedure in Protocol 2, using a biotinylated this compound probe.

  • Enrichment of Labeled Proteins:

    • Incubate the labeled lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Desalt and concentrate the peptides using C18 ZipTips or a similar method.

  • Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS to identify the proteins that were labeled by the biotinylated probe.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate Preparation Labeling Activity-Based Labeling with this compound Probe Lysate->Labeling Fluorescence In-Gel Fluorescence Scanning Labeling->Fluorescence MassSpec Mass Spectrometry Identification Labeling->MassSpec

Caption: Experimental workflow for monitoring retaining glycosidase activity.

Signaling_Pathway Enzyme Active Retaining Glycosidase (with catalytic nucleophile) Covalent_Complex Covalently Labeled Enzyme (Inactive) Enzyme->Covalent_Complex Covalent Bond Formation Probe This compound Activity-Based Probe Probe->Covalent_Complex

References

Designing Cyclophellitol Aziridine-Based Probes for Specific Glycosidases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of cyclophellitol aziridine-based probes for the specific targeting of glycosidases. These probes are invaluable tools in chemical biology and drug discovery for activity-based protein profiling (ABPP), inhibitor screening, and understanding enzyme function in complex biological systems.

Introduction to this compound-Based Probes

Cyclophellitol and its derivatives are potent, irreversible mechanism-based inhibitors of retaining glycosidases.[1][2][3] The core cyclophellitol structure mimics the natural carbohydrate substrate of these enzymes. The strained aziridine ring serves as an electrophilic trap that reacts with the catalytic nucleophile in the enzyme's active site, leading to covalent and irreversible inactivation.[4] This high specificity and covalent nature make them excellent candidates for activity-based probes (ABPs). By attaching a reporter tag, such as a fluorophore or biotin, to the this compound scaffold, researchers can visualize, identify, and quantify active glycosidases in complex biological samples like cell lysates and living organisms.[1][5][6]

The selectivity of these probes is primarily determined by the stereochemistry of the cyclitol core, which should match the configuration of the natural substrate of the target glycosidase.[5][7][8] For instance, a gluco-configured this compound will target β-glucosidases, while a galacto-configured analog will target β-galactosidases.[5] Further modifications, such as deoxygenation at specific positions or variation of the N-substituent on the aziridine, can be used to fine-tune selectivity and potency.[3][5][9]

Design Principles and Strategy

The rational design of a this compound-based probe for a specific glycosidase involves several key considerations:

  • Scaffold Configuration: The stereochemistry of the hydroxyl groups on the cyclitol ring is the primary determinant of selectivity. It should mimic the natural substrate of the target glycosidase (e.g., glucose, galactose, mannose).[5][6]

  • Aziridine N-Substitution: The substituent on the aziridine nitrogen can influence the probe's stability, cell permeability, and reactivity. N-alkyl aziridines are generally more stable and easier to handle than their N-acyl counterparts, and in some cases, show comparable or even enhanced labeling potency.[3][9]

  • Reporter Tag: The choice of reporter tag depends on the downstream application. Fluorescent tags (e.g., BODIPY, Cy5) are suitable for in-gel visualization and fluorescence microscopy. Biotin tags are used for pull-down experiments and subsequent identification of labeled proteins by mass spectrometry.

  • Linker: A linker is often incorporated between the this compound core and the reporter tag to minimize steric hindrance and ensure that the tag does not interfere with enzyme binding. An azidoalkyl spacer is commonly used for attachment of the reporter tag via "click chemistry".[5]

Below is a logical workflow for designing and validating a novel this compound-based probe.

G cluster_design Probe Design cluster_synthesis Chemical Synthesis cluster_validation Probe Validation A Target Glycosidase Selection B Scaffold Configuration Design (e.g., gluco, galacto) A->B C N-Substituent Selection (Alkyl vs. Acyl) B->C D Reporter Tag & Linker Selection C->D E Synthesis of this compound Core D->E F Introduction of Linker (e.g., Azidoalkylation) E->F G Attachment of Reporter Tag (e.g., Click Chemistry) F->G H In vitro Enzyme Inhibition Assay (Determine IC50, kinact/KI) G->H I Activity-Based Protein Profiling (ABPP) in Cell Lysates H->I J Target Identification (Pull-down & Mass Spectrometry) I->J K In situ / In vivo Labeling I->K

Caption: Workflow for the design and validation of a this compound-based probe.

Experimental Protocols

Synthesis of a Representative N-Alkyl this compound Probe

This protocol outlines the general steps for the synthesis of a fluorescently labeled N-alkyl this compound probe. The synthesis of various deoxygenated probes has been described in the literature.[5] A common strategy involves the alkylation of the aziridine with an azidoalkyl spacer, followed by ligation of a reporter tag using click chemistry.[5]

Materials:

  • Appropriately configured this compound precursor

  • 1-azido-8-iodooctane (or other suitable linker)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Fluorescent alkyne reporter tag (e.g., Cy5-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • Dissolve the this compound precursor in DMF.

    • Add K₂CO₃ and 1-azido-8-iodooctane.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Purify the N-alkylated azido-intermediate by silica gel chromatography.

  • Click Chemistry for Tagging:

    • Dissolve the azido-intermediate in a mixture of DMF and water.

    • Add the fluorescent alkyne reporter tag, CuSO₄, and sodium ascorbate.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the final fluorescent probe by HPLC.

The following diagram illustrates the general mechanism of glycosidase inhibition by a this compound probe.

G cluster_0 Enzyme Active Site Enzyme Glycosidase (E) Nucleophile Catalytic Nucleophile (e.g., Asp, Glu) Intermediate Covalent Enzyme-Probe Adduct Enzyme->Intermediate Nucleophilic Attack on Aziridine Probe This compound Probe Probe->Enzyme Binding

Caption: Mechanism of irreversible inhibition of a retaining glycosidase by a this compound probe.

Enzyme Inhibition Assay

This protocol is for determining the potency of the synthesized probe against a purified glycosidase.

Materials:

  • Purified target glycosidase

  • Synthesized this compound probe

  • Fluorogenic substrate for the glycosidase (e.g., 4-methylumbelliferyl glycoside)

  • Assay buffer (specific to the enzyme's optimal pH)

  • 96-well black microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add the assay buffer and varying concentrations of the probe.

  • Add a fixed amount of the purified glycosidase to each well and incubate for different time points (e.g., 0, 5, 15, 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity over time using the plate reader.

  • Calculate the rate of substrate hydrolysis for each probe concentration and incubation time.

  • Determine the inhibitory parameters, such as the second-order rate constant of inactivation (kinact/KI), by plotting the pseudo-first-order rate constants of inactivation against the inhibitor concentration.

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol describes the use of the probe to label active glycosidases in a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Synthesized fluorescently labeled probe

  • SDS-PAGE loading buffer

  • Equipment for SDS-PAGE and in-gel fluorescence scanning

Procedure:

  • Incubate the cell lysate with varying concentrations of the fluorescent probe for a fixed time (e.g., 30 minutes) at 37°C.

  • As a negative control, pre-incubate a sample of the lysate with a known irreversible inhibitor of the target glycosidase before adding the probe to demonstrate competitive binding. Another control is to denature the lysate by boiling before adding the probe.[5]

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate wavelength for the reporter tag.

Data Presentation

Quantitative data on the potency and selectivity of this compound-based probes are crucial for their characterization. The following tables summarize key parameters for representative probes from the literature.

Table 1: Kinetic Parameters of GBA1 Inactivation

ProbeDescriptionkinact/KI (µM⁻¹min⁻¹)Reference
5 β-glucosidase selective probe27.51 ± 0.85[5]
6 4-deoxy ABP0.14 ± 0.08[5]

Table 2: Labeling Efficiency of Probes against Recombinant Human GBA1

ProbeDescriptionLowest Concentration for Visible LabelingReference
5 β-glucosidase selective probe10 nM[5]
6 4-deoxy ABPSlightly reduced potency compared to 5[5]
8 2,4-deoxy ABPDrastically reduced labeling potency[5]

Conclusion

This compound-based probes are powerful and versatile tools for studying retaining glycosidases. Their design is guided by the substrate specificity of the target enzyme, and their modular synthesis allows for the incorporation of various reporter tags for diverse applications. The protocols provided herein offer a framework for the synthesis, characterization, and application of these probes in glycosidase research and drug development. Careful validation through enzyme inhibition assays and activity-based protein profiling is essential to ensure the specificity and utility of newly designed probes.

References

In Vivo Applications of Cyclophellitol Aziridine Probes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vivo use of cyclophellitol aziridine probes. These powerful chemical tools offer unprecedented opportunities for activity-based protein profiling (ABPP) of retaining glycosidases in living organisms, enabling research in areas such as lysosomal storage disorders, cancer, and neurodegenerative diseases.

Cyclophellitol aziridines are mechanism-based covalent inhibitors of retaining glycosidases.[1][2] Equipped with a reporter tag, such as a fluorophore or biotin, they become highly specific activity-based probes (ABPs) that allow for the visualization and quantification of active enzyme molecules in complex biological samples, including in vivo models.[2][3] Their applications range from fundamental studies of enzyme function to the preclinical evaluation of therapeutic candidates.

Key In Vivo Applications:

  • Activity-Based Protein Profiling (ABPP): Visualize and quantify the activity of specific glycosidases in various tissues and organs within a living animal. This is invaluable for understanding enzyme distribution, regulation, and function in a physiological context.

  • Target Engagement Studies: Assess the in vivo efficacy of small molecule inhibitors by competitively displacing a this compound probe from its target enzyme.[3] This provides direct evidence of target binding in a living system.

  • Disease Modeling: Create chemically-induced animal models of diseases caused by glycosidase deficiency, such as Gaucher disease.[4] This allows for the study of disease pathogenesis and the evaluation of novel therapeutic strategies.

  • Pharmacodynamic (PD) Biomarker Development: Use probes to monitor changes in enzyme activity in response to drug treatment, providing a direct measure of the drug's biological effect.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound probes and related inhibitors used in in vivo studies.

Probe/InhibitorTarget Enzyme(s)Animal ModelPotency/SelectivityReference(s)
Adamantyl-cyclophellitolGlucocerebrosidase (GBA)Zebrafish4,000x more potent than CBE; highly selective over GBA2 and GAA[4]
Biphenyl-cyclophellitolGlucocerebrosidase (GBA)Zebrafish4,000x more potent than CBE; 200x more selective than CBE[4]
Xylo-configured this compoundGlucocerebrosidase (GBA)ZebrafishPotent inhibitor of GBA, with some activity against GBA2[5]
N-octyl xylo-cyclophellitol aziridineGlucocerebrosidase (GBA)Zebrafish600-fold more potent against GBA than unsubstituted xylo-cyclophellitol aziridine[5]

Note: CBE = Conduritol B epoxide, a classical GBA inhibitor. GAA = lysosomal α-glucosidase. GBA2 = non-lysosomal glucosylceramidase.

Experimental Protocols

Protocol 1: In Vivo Activity-Based Protein Profiling in Mice

This protocol describes the use of a fluorescently-labeled this compound probe to visualize glycosidase activity in mouse tissues.

Materials:

  • Fluorescent this compound probe (e.g., with a BODIPY or Cy5 tag)

  • Male C57BL/6 mice (8-12 weeks old)

  • Vehicle (e.g., 10% DMSO in PBS)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with 30G needles

  • Dissection tools

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • In-gel fluorescence scanner

  • (Optional) Biotinylated this compound probe and streptavidin beads for pull-down experiments and mass spectrometry analysis.

Procedure:

  • Probe Preparation: Dissolve the fluorescent this compound probe in the vehicle to the desired concentration. The final injection volume should be around 100-200 µL.

  • Animal Dosing:

    • Anesthetize the mouse using isoflurane.

    • Administer the probe solution via intravenous (tail vein) or intraperitoneal injection. A typical dose for in vivo labeling is in the range of 1-10 mg/kg body weight, but this should be optimized for each probe and target.

    • Administer vehicle to a control group of mice.

  • Incubation Period: Allow the probe to distribute and label its target enzymes. The optimal incubation time can range from 1 to 24 hours and should be determined empirically.

  • Tissue Harvesting:

    • At the end of the incubation period, euthanize the mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse the mouse with ice-cold PBS to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, spleen, kidney, brain) and immediately place them in ice-cold PBS.

  • Tissue Homogenization:

    • Homogenize the tissues in ice-cold homogenization buffer using a mechanical homogenizer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the proteome.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • In-Gel Fluorescence Analysis:

    • Normalize the protein concentration of all samples.

    • Add SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Creating a Chemically-Induced Zebrafish Model of Gaucher Disease

This protocol describes the use of adamantyl-cyclophellitol to inhibit GBA in zebrafish, creating a model that recapitulates key features of Gaucher disease.

Materials:

  • Adamantyl-cyclophellitol

  • Adult zebrafish (Danio rerio)

  • Zebrafish food (e.g., flake food or artemia)

  • DMSO

  • Homogenization buffer

  • Fluorescent ABP for GBA (for verification of target engagement)

  • Materials for analysis of glucosylsphingosine (GlcSph) levels (e.g., LC-MS/MS)

Procedure:

  • Inhibitor-Laced Food Preparation:

    • Dissolve adamantyl-cyclophellitol in a small amount of DMSO.

    • Mix the inhibitor solution with the zebrafish food to achieve the desired final concentration. A typical starting concentration is in the micromolar range, but should be optimized.

    • Allow the solvent to evaporate completely.

  • Zebrafish Treatment:

    • Feed the adult zebrafish with the adamantyl-cyclophellitol-laced food for a specified period (e.g., 1-2 weeks).

    • Feed a control group with food containing only the vehicle.

  • Analysis of GBA Inhibition:

    • After the treatment period, euthanize the zebrafish.

    • Dissect tissues of interest (e.g., liver, spleen, brain).

    • Homogenize the tissues and perform a competitive ABPP experiment by incubating the lysates with a fluorescent GBA-specific probe to confirm the inhibition of GBA activity.

  • Biochemical Analysis:

    • Extract lipids from the zebrafish tissues.

    • Quantify the levels of glucosylsphingosine (GlcSph), a key biomarker of Gaucher disease, using LC-MS/MS. An increase in GlcSph levels in the treated group compared to the control group indicates the successful induction of a Gaucher-like phenotype.[4]

  • Pathological Analysis:

    • Fix and section the zebrafish tissues.

    • Perform histological staining (e.g., H&E staining) to look for the presence of Gaucher-like cells (lipid-laden macrophages).

Visualizations

Mechanism of Action of this compound Probes

GBA_Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by Probe GBA Active Glucocerebrosidase (GBA) Product Glucose + Ceramide GBA->Product Hydrolysis Inactive_GBA Inactive GBA-Probe Adduct GBA->Inactive_GBA Covalent Binding Probe This compound Probe Probe->GBA Substrate Glucosylceramide Substrate->GBA Accumulation Glucosylceramide Accumulation Substrate->Accumulation Inactive_GBA->Accumulation

Caption: Mechanism of GBA inhibition by a this compound probe.

Experimental Workflow for In Vivo ABPP in Mice

ABPP_Workflow Start Start Dosing Probe Administration (IV or IP) Start->Dosing Incubation In Vivo Incubation Dosing->Incubation Harvest Tissue Harvesting Incubation->Harvest Homogenize Tissue Homogenization Harvest->Homogenize Analysis In-Gel Fluorescence or MS Analysis Homogenize->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo ABPP in a mouse model.

Signaling Pathway in a Chemically-Induced Gaucher Disease Model

Gaucher_Pathway Probe This compound Inhibitor GBA Glucocerebrosidase (GBA) Probe->GBA inhibits Inhibition GBA Inhibition GBA->Inhibition GlcCer_Accumulation Glucosylceramide Accumulation Inhibition->GlcCer_Accumulation leads to GlcSph_Accumulation Glucosylsphingosine Accumulation GlcCer_Accumulation->GlcSph_Accumulation Macrophage_Activation Macrophage Activation (Gaucher Cells) GlcCer_Accumulation->Macrophage_Activation Inflammation Inflammation GlcSph_Accumulation->Inflammation Neuronal_Damage Neuronal Damage (in neuropathic forms) GlcSph_Accumulation->Neuronal_Damage Macrophage_Activation->Inflammation

Caption: Simplified signaling pathway in a Gaucher disease model.

References

Troubleshooting & Optimization

Troubleshooting poor yields in cyclophellitol aziridine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclophellitol aziridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound. The primary synthetic route discussed is the stereospecific aziridination of a cyclohexene precursor via an intramolecular iodocyclization of a trichloroacetimidate, followed by hydrolysis and ring closure.

Problem 1: Low yield in the trichloroacetimidate formation.

Q: I am getting a low yield for the formation of the trichloroacetimidate on my cyclohexene precursor. What are the possible causes and solutions?

A: Low yields in this step are often due to issues with reagents or reaction conditions. Here are some common causes and troubleshooting tips:

  • Moisture: This reaction is sensitive to moisture. Ensure that your solvent (typically dichloromethane, DCM) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base Strength: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common base for this reaction. Ensure you are using a fresh, high-quality batch of DBU. If the reaction is sluggish, a slight excess of DBU may be beneficial.

  • Trichloroacetonitrile Quality: Use freshly distilled or a new bottle of trichloroacetonitrile. Over time, it can degrade, leading to lower yields.

  • Reaction Temperature: The reaction is typically run at 0 °C. Running the reaction at a lower temperature (-20 °C) and allowing it to slowly warm to room temperature may improve yields in some cases by minimizing side reactions.

Problem 2: Poor yield or slow reaction in the iodocyclization step.

Q: My iodocyclization reaction to form the cyclic imidate is slow and gives a low yield. How can I optimize this step?

A: The iodocyclization is a critical step that forms the precursor to the aziridine. Here are some factors to consider:

  • Iodine Source: N-Iodosuccinimide (NIS) is a commonly used iodine source. Ensure its purity and that it is stored in a desiccator, protected from light.

  • Reaction Solvent: The choice of solvent can be critical. While dichloromethane or chloroform are often used, exploring other anhydrous, non-participating solvents may be beneficial.

  • Steric Hindrance: If your cyclohexene precursor has bulky protecting groups near the double bond, this can hinder the reaction. In such cases, heating the reaction mixture may be necessary to achieve a reasonable reaction rate.[1]

  • Side Reactions: Be aware of potential side reactions. Although the intramolecular reaction is generally favored, intermolecular reactions can occur at high concentrations. Running the reaction at a lower concentration may improve the yield of the desired product.

Problem 3: Low yield during the hydrolysis of the cyclic imidate and aziridine ring formation.

Q: I am experiencing significant product loss during the hydrolysis of the cyclic imidate and subsequent base-mediated aziridine ring closure. What can I do to improve the yield?

A: This two-step sequence is often a bottleneck in the synthesis. Here are some troubleshooting strategies:

  • Hydrolysis Conditions: The hydrolysis is typically performed under acidic conditions (e.g., HCl in methanol or aqueous HCl in dioxane).[2] Incomplete hydrolysis will result in a lower yield of the trans-iodo-amine precursor. Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Stability of the trans-iodo-amine: The trans-iodo-amine intermediate can be unstable. It is often recommended to proceed to the next step without extensive purification.

  • Base for Ring Closure: A mild base, such as sodium bicarbonate, is used to promote the intramolecular SN2 reaction to form the aziridine.[2][3] Ensure the base is thoroughly mixed with the reaction solution. The reaction is typically run at room temperature.

  • Purification of the Aziridine: The crude aziridine may require purification by column chromatography. Note that some aziridines can be unstable on silica gel. If you observe degradation, consider using a different stationary phase, such as basic or neutral alumina.[4]

Problem 4: Difficulties with the final deprotection step.

Q: I am having trouble with the final deprotection of the hydroxyl groups, particularly when using Birch reduction conditions (Li/NH3). What are the common issues?

A: Birch reduction is a powerful method for removing benzyl-type protecting groups but requires careful execution.

  • Anhydrous Conditions: It is crucial to use anhydrous THF and to ensure that the ammonia is condensed into a dry flask. Any residual water will quench the dissolved lithium.

  • Purity of Lithium: Use fresh, clean lithium metal. The surface of the lithium should be shiny.

  • Reaction Monitoring: The reaction is typically monitored by the persistence of the deep blue color of the dissolved lithium. The disappearance of the blue color indicates that the reaction is complete or that all the lithium has been consumed. If the color fades prematurely, more lithium may need to be added.

  • Work-up: The reaction must be carefully quenched, typically with methanol or ammonium chloride.

Yield Comparison for Key Synthetic Steps

The following table summarizes reported yields for key steps in different this compound synthetic routes. These values can serve as a benchmark for your own experiments.

Reaction Step Reagents and Conditions Reported Yield Reference
Iodocyclization & Hydrolysis1. CCl3CN, DBU, DCM, 0 °C; 2. NaHCO3, I2, H2O41% (two steps)[2]
Aziridine FormationNaHCO3, MeOH63%[2][3]
Propargylation of AziridinePropargyl bromide, K2CO3, 18-crown-660%[1]
Direct AziridinationCF3-Q-NH2, BAIB, DCM76%[5]
Deprotection (Birch Reduction)Li, NH3 (liq.), THF, -60 °C91%[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and stereospecific method involves the reaction of a suitably protected cyclohexene precursor bearing a homoallylic alcohol. This alcohol is first converted to a trichloroacetimidate, which then undergoes an intramolecular iodocyclization to form a cyclic imidate. Subsequent hydrolysis and base-mediated ring closure afford the desired aziridine.[3]

Q2: Are there alternative methods for introducing the aziridine ring?

A2: Yes, another common strategy starts from a cyclophellitol epoxide. The epoxide is opened with an azide nucleophile (e.g., sodium azide), followed by a Staudinger reduction of the resulting azide to an amine, which then cyclizes to form the aziridine.[6] Direct aziridination of a cyclohexene precursor using various nitrogen sources is also a viable, though less common, approach.[7]

Q3: How can I monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring these reactions. Due to the polar nature of the hydroxylated intermediates, a relatively polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often required. Staining with potassium permanganate or ceric ammonium molybdate (CAM) is effective for visualizing the spots. For intermediates and the final product, NMR spectroscopy is essential for structural confirmation.[8]

Q4: What are some common side products to look out for?

A4: In the iodocyclization route, incomplete reaction or side reactions due to moisture can be an issue. During the Staudinger reduction in the epoxide route, over-reduction of the azide to an amino-alcohol instead of the desired aziridine can occur.[1] In syntheses involving silyl protecting groups, migration of the silyl group under basic conditions has been observed as a side reaction.[1]

Q5: What are the best practices for purifying this compound and its intermediates?

A5: Purification is typically achieved by silica gel flash column chromatography.[9] However, some intermediates, particularly iodoaziridines, can be unstable on silica. In such cases, using a less acidic stationary phase like neutral or basic alumina is recommended.[4] For highly polar final products, purification by high-performance liquid chromatography (HPLC) may be necessary.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Iodocyclization

This protocol is adapted from Overkleeft et al.[3]

Step 1: Trichloroacetimidate Formation

  • Dissolve the protected cyclohexene precursor (1 equivalent) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add trichloroacetonitrile (1.5 equivalents).

  • Add DBU (0.1 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.

Step 2: Iodocyclization

  • Dissolve the trichloroacetimidate (1 equivalent) in a mixture of DCM and water.

  • Add sodium bicarbonate (2 equivalents).

  • Add N-iodosuccinimide (1.5 equivalents) in portions.

  • Stir the reaction at room temperature until TLC indicates completion.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

Step 3: Aziridine Formation

  • Dissolve the crude cyclic imidate in dioxane and add aqueous HCl.

  • Stir at room temperature to effect hydrolysis.

  • Neutralize the reaction with aqueous sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate.

  • Dissolve the crude trans-iodo-amine in methanol and add sodium bicarbonate.

  • Stir at room temperature to form the aziridine.

  • Concentrate the mixture and purify by column chromatography.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_imidate Imidate Formation cluster_iodocyclization Iodocyclization cluster_hydrolysis Hydrolysis cluster_aziridination Aziridination cluster_deprotection Deprotection Start Protected Cyclohexene Imidate Trichloroacetimidate Start->Imidate CCl3CN, DBU Cyclic_Imidate Cyclic Imidate Imidate->Cyclic_Imidate NIS Iodo_Amine trans-Iodo-Amine Cyclic_Imidate->Iodo_Amine H+ Protected_Aziridine Protected Aziridine Iodo_Amine->Protected_Aziridine Base Final_Product This compound Protected_Aziridine->Final_Product Deprotection

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow: Low Iodocyclization Yield

Troubleshooting_Iodocyclization Start Low Yield in Iodocyclization Check_Reagents Check Reagent Quality (NIS, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Substrate Examine Substrate Start->Check_Substrate Solution_Reagents Use fresh, pure NIS Ensure anhydrous solvent Check_Reagents->Solution_Reagents Impurities or moisture suspected Solution_Conditions Increase reaction time Consider gentle heating Lower concentration Check_Conditions->Solution_Conditions Reaction sluggish or incomplete Solution_Substrate Consider alternative protecting groups if sterically hindered Check_Substrate->Solution_Substrate Steric hindrance likely

Caption: Troubleshooting low iodocyclization yield.

Relationship between Reaction Parameters and Yield

Parameter_Yield_Relationship Yield Yield Moisture Moisture Moisture->Yield - Purity Reagent Purity Purity->Yield + Temp Temperature Temp->Yield +/- Sterics Steric Hindrance Sterics->Yield -

Caption: Factors affecting reaction yield.

References

Technical Support Center: Optimizing Cyclophellitol Aziridine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclophellitol aziridine probes for labeling in cell lysates.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of retaining glycosidases with this compound-based activity-based probes (ABPs).

Issue 1: Low or No Labeling Signal

Possible Causes and Solutions

  • Suboptimal Probe Concentration: The concentration of the this compound probe is critical for effective labeling.

    • Recommendation: Optimize the probe concentration by performing a titration experiment. Start with a concentration range of 10 nM to 10 µM. For highly efficient labeling of specific enzymes like human GBA1, concentrations as low as 10 nM may be sufficient.[1] For other targets, higher concentrations might be necessary.

  • Incorrect pH of Lysate: The pH of the cell lysate can significantly impact the labeling efficiency and selectivity.

    • Recommendation: The optimal pH can vary depending on the target enzyme. For example, optimal labeling of GBA3 with certain probes is achieved at pH 6.0.[2] It is recommended to test a range of pH values (e.g., 4.5 to 7.5) to determine the best condition for your specific target.[3]

  • Insufficient Incubation Time: The reaction between the probe and the target enzyme may not have reached completion.

    • Recommendation: Optimize the incubation time. While some labeling can occur within a minute, maximal labeling is often observed after 20-30 minutes of incubation.[3] For some probes and targets, longer incubation times of up to 2 hours may be required.[4]

  • Inactive Enzyme: The target enzyme in the lysate may be inactive due to improper sample handling or storage.

    • Recommendation: Ensure that cell lysates are prepared from fresh samples and stored appropriately to maintain enzyme activity. Avoid repeated freeze-thaw cycles.

  • Denatured Probe: The this compound probe may have degraded.

    • Recommendation: Store probes according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment.

Issue 2: High Background or Non-Specific Labeling

Possible Causes and Solutions

  • Probe Concentration is Too High: Using an excessive concentration of the ABP can lead to off-target labeling.[2]

    • Recommendation: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Cross-Reactivity of the Probe: Some this compound probes have inherent cross-reactivity with other enzymes. For example, some probes designed for β-glucosidases may also label β-galactosidases.[1]

    • Recommendation: If specificity is an issue, consider using a more selective probe if available. Additionally, competition experiments using a known selective inhibitor for the off-target enzyme can help confirm the identity of the labeled bands.[5]

  • Hydrophobic Interactions: The reporter tag (e.g., fluorophore, biotin) on the probe can sometimes lead to non-specific binding.

    • Recommendation: Include a detergent like SDS in the lysis buffer and wash steps to minimize non-specific hydrophobic interactions. A final concentration of 1% SDS can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound probes?

A1: this compound probes are mechanism-based covalent and irreversible inhibitors of retaining glycosidases. They mimic the transition state of the natural substrate. The aziridine ring is protonated by an acidic residue in the enzyme's active site, followed by a nucleophilic attack from another catalytic residue. This results in the formation of a stable covalent bond between the probe and the enzyme, allowing for its detection.[2]

Q2: How do I choose the right this compound probe for my experiment?

A2: The choice of probe depends on your target enzyme. Different configurational isomers of cyclophellitol exhibit selectivity for different glycosidases. For example, β-glucose-configured probes are effective for labeling GBA1.[6] It is crucial to consult the literature to find a probe that has been validated for your enzyme of interest.

Q3: Can I use these probes for in-cell labeling?

A3: Yes, many fluorescently-tagged this compound probes are cell-permeable and can be used for in-situ labeling of enzymes in intact cells.[3] This allows for the study of enzyme activity and localization in a more physiological context.

Q4: What is the difference between N-alkyl and N-acyl this compound probes?

A4: N-alkyl cyclophellitol aziridines are generally more stable in mild acidic and basic conditions and are often easier to synthesize compared to their N-acyl counterparts.[6] For some targets, like GBA, the N-alkyl probes are equally effective as N-acyl probes. However, for other enzymes, N-acyl probes may show better performance.[6]

Quantitative Data Summary

Table 1: Recommended Probe Concentrations for Specific Targets

Target EnzymeProbe TypeRecommended ConcentrationCell/Tissue TypeReference
Human GBA1Fluorescent ABP10 nMRecombinant[1]
Human GBA2β-d-Araf aziridine ABPs100 nMHEK293T cells[3]
Human GBA33,6‐dideoxy‐β‐galacto‐this compound1.5 - 3.5 µMHEK293T cells[2]
MANBAN-alkyl aziridine derivative1 µMMouse kidney tissue[5]

Table 2: Optimal Incubation Conditions

ParameterRecommended RangeNotesReference
pH 4.5 - 7.5Optimal pH is enzyme-dependent. pH 6.0 was optimal for a specific GBA3 probe.[2][3]
Time 20 - 60 minutesMaximal labeling is often achieved within this timeframe. Some protocols use up to 2 hours.[3][4]
Temperature 37 °CA standard temperature for enzymatic reactions.[4]

Experimental Protocols

Protocol 1: General Labeling of Cell Lysates with this compound ABPs

  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 25 mM K2HPO4/KH2PO4, pH 6.5, containing a protease inhibitor cocktail).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Labeling Reaction:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in the lysis buffer.

    • Add the this compound ABP to the desired final concentration (refer to Table 1 or perform a titration).

    • Incubate the reaction mixture for the optimized time and temperature (e.g., 30 minutes at 37°C).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating the sample.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an appropriate method based on the reporter tag (e.g., fluorescence scanner for fluorescent probes, streptavidin blot for biotinylated probes).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant add_probe Add Cyclophellitol Aziridine Probe protein_quant->add_probe incubation Incubation (Time, Temp, pH) add_probe->incubation sds_page SDS-PAGE incubation->sds_page visualization Visualization (Fluorescence/Blot) sds_page->visualization

Caption: Experimental workflow for labeling cell lysates.

troubleshooting_logic start Start issue Labeling Issue? start->issue low_signal Low/No Signal issue->low_signal Yes high_bg High Background issue->high_bg No optimize_conc Optimize Probe Conc. low_signal->optimize_conc optimize_ph Optimize pH low_signal->optimize_ph optimize_time Optimize Incubation Time low_signal->optimize_time check_enzyme Check Enzyme Activity low_signal->check_enzyme reduce_conc Reduce Probe Conc. high_bg->reduce_conc competition_exp Competition Experiment high_bg->competition_exp end End optimize_conc->end optimize_ph->end optimize_time->end check_enzyme->end reduce_conc->end competition_exp->end

Caption: Troubleshooting logic for labeling issues.

References

Overcoming challenges in the purification of cyclophellitol aziridine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cyclophellitol aziridine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound, and how can they be removed?

A1: Common impurities include unreacted starting materials, reagents from the aziridination step, and diastereomers. Purification is typically achieved through silica gel column chromatography. The choice of solvent system is critical and often requires optimization. For instance, a gradient of methanol in dichloromethane is frequently used. In some cases, recrystallization can also be an effective method to obtain highly pure material.[1]

Q2: I am observing low yields after the aziridination and purification steps. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Side reactions: The formation of side products, such as over-reduced amino-alcohols in Staudinger-type reactions, can reduce the yield of the desired aziridine.[2] Using polymer-bound triphenylphosphine can sometimes mitigate this issue.[2]

  • Loss during purification: this compound and its analogues can be polar compounds, leading to losses on silica gel. Careful optimization of the column chromatography conditions, including the choice of stationary and mobile phases, is crucial.

  • Degradation: Aziridines can be sensitive to acidic conditions. Ensure that the purification and subsequent handling steps are performed under neutral or slightly basic conditions. N-alkyl cyclophellitol aziridines have been reported to be more stable in mild acidic and basic media compared to their N-acyl counterparts.[3]

Q3: How can I confirm the stereochemistry of the purified this compound?

A3: The stereochemistry is typically determined by NMR spectroscopy, particularly 1H and 13C NMR, and by comparing the spectral data with published literature values for the desired isomer.[1][4] The stereospecificity of the synthetic route, for example, the directing effect of an allylic alcohol during aziridination, is also a key factor in obtaining the correct stereoisomer.[5]

Q4: What are the recommended methods for the final purification step to ensure the removal of all salts and reagents?

A4: For the final purification, especially after reactions involving salts (e.g., workup after a Birch reduction), cation-exchange chromatography is highly effective.[2] Using a resin like Amberlite H+ can efficiently remove inorganic salts, yielding the final compound in high purity.[2] Lyophilization is then often used to remove the aqueous solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC after column chromatography - Co-elution of impurities.- On-column degradation.- Optimize the solvent system for better separation.- Try a different stationary phase (e.g., alumina).- Neutralize the silica gel with triethylamine before use if the compound is base-sensitive.
Poor recovery from silica gel column - Compound is too polar and is retained on the column.- Use a more polar eluent system (e.g., higher percentage of methanol).- Consider reverse-phase chromatography.
Product appears as an oil instead of a solid - Presence of residual solvent.- The compound is inherently non-crystalline.- Dry the product under high vacuum for an extended period.- Attempt to form a salt (e.g., HCl or TFA salt) which may be more crystalline.- If the compound is to be used in solution, an oil may be acceptable if it is pure by NMR.
Inconsistent biological activity of purified batches - Presence of trace impurities that inhibit or enhance the target enzyme.- Incorrect stereoisomer.- Re-purify the material using a different method (e.g., HPLC).- Thoroughly characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 100% DCM to a gradient of MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol for Cation-Exchange Chromatography after Birch Reduction
  • Resin Preparation: Wash the Amberlite H+ resin thoroughly with deionized water.

  • Sample Loading: After quenching the Birch reduction and removing the precipitated impurities by filtration, dilute the aqueous solution containing the product and load it onto the prepared cation-exchange column.[2]

  • Washing: Wash the column with deionized water to remove any remaining non-basic impurities and salts.

  • Elution: Elute the product from the resin using an aqueous ammonia solution (e.g., 2 M NH4OH).

  • Product Isolation: Evaporate the solvent from the collected fractions under reduced pressure. To ensure complete removal of ammonium salts, the residue can be co-evaporated with water or methanol. Finally, lyophilize the sample to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis and purification of this compound derivatives, as reported in the literature.

Reaction Step Product Reported Yield Reference
Aziridination of cyclohexene precursorα-aziridine76%[5]
Global deprotection (Birch reduction)Final this compound81-99%[2]
N-alkylation of aziridineN-alkylated this compound60%[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Reaction Mixture Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Purification Final Purification (e.g., Cation-Exchange or HPLC) Evaporation->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product Troubleshooting_Logic Start Low Yield After Purification Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Multiple_Spots Multiple Spots? Incomplete_Reaction->Multiple_Spots No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Yes Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Multiple_Spots->Optimize_Chroma Yes Loss_On_Column Significant Loss on Column? Multiple_Spots->Loss_On_Column No Final_Yield Improved Yield Optimize_Reaction->Final_Yield Optimize_Chroma->Final_Yield Reverse_Phase Consider Reverse-Phase HPLC Loss_On_Column->Reverse_Phase Yes Loss_On_Column->Final_Yield No Reverse_Phase->Final_Yield

References

Improving the selectivity of cyclophellitol aziridine for specific glycosidases.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with cyclophellitol aziridine and its derivatives to improve selectivity for specific glycosidases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a glycosidase inhibitor?

A1: this compound is a potent, mechanism-based irreversible inhibitor of retaining glycosidases.[1][2][3] These enzymes utilize a Koshland double displacement mechanism, which involves the formation of a covalent enzyme-substrate intermediate.[2][3] this compound mimics the transition state conformation of the natural substrate.[1] Upon binding to the active site, the aziridine ring is protonated by a catalytic acid/base residue. Subsequently, the catalytic nucleophile of the enzyme attacks the electrophilic carbon of the aziridine ring, leading to the formation of a stable, covalent adduct and irreversible inhibition of the enzyme.[1][2]

G cluster_0 Enzyme Active Site E_inactive Inactive Enzyme-Inhibitor Adduct E_active Active Enzyme (Catalytic Nucleophile & Acid/Base) Transition_State Protonated Aziridine Transition State E_active->Transition_State Protonation Inhibitor This compound Inhibitor->E_active Binding Transition_State->E_inactive Nucleophilic Attack

Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound.

Q2: How can the selectivity of this compound for a specific glycosidase be improved?

A2: The selectivity of this compound can be enhanced through several strategies:

  • Configuration Modification: Synthesizing configurational isomers that match the substrate specificity of the target glycosidase is a primary strategy. For example, xylose-configured cyclophellitols show high selectivity for glucocerebrosidase (GBA) over GBA2 and GBA3.[4][5][6] Similarly, β-d-arabinofuranosyl cyclitol aziridines have been developed as selective inhibitors for GBA2.[7]

  • Substitution Pattern Alteration: Introducing or removing hydroxyl groups can alter the binding affinity and selectivity. Deoxygenated cyclophellitols have been shown to enable inter-class profiling of β-glucosidases and β-galactosidases.[8][9][10] For instance, a 3,6-dideoxy-β-galacto-cyclophellitol aziridine derivative selectively captures GBA3 over GBA1 and GBA2.[11]

  • N-Substitution of the Aziridine: The substituent on the aziridine nitrogen can influence potency and selectivity. N-alkyl cyclophellitol aziridines are often more stable and easier to handle than their N-acyl counterparts, with comparable or differing efficacy depending on the target enzyme.[12] Hydrophobic extensions on the aziridine, such as an azido-octyl moiety, can enhance inhibitory potency against specific glycosidases like GBA and GBA3.[5][6]

Q3: What are the common "off-target" effects observed with cyclophellitol aziridines, and how can they be mitigated?

A3: A common off-target effect is the inhibition of glycosidases with the "opposing" anomeric specificity.[1] This is thought to occur because both α- and β-glucosidases may utilize a common 4H3 transition state, allowing them to bind aziridines of either configuration.[1] Mitigation strategies include:

  • Using conformationally restricted analogs: For example, cyclophellitol cyclosulfates present an advantage in specificity by mimicking a reactive conformation not shared between α- and β-glucosidases.[1]

  • Careful dose-response studies: Determining the optimal concentration to inhibit the target enzyme while minimizing off-target effects is crucial.

  • Competitive Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of an inhibitor in a complex biological sample by competing with a broad-spectrum probe.[1]

Troubleshooting Guides

Problem 1: Low or no inhibition of the target glycosidase.

Possible Cause Troubleshooting Step
Incorrect inhibitor configuration Verify that the stereochemistry of the this compound matches the substrate specificity of the target enzyme. For example, use β-glucose configured inhibitors for β-glucosidases.[13]
Inhibitor instability N-acyl cyclophellitol aziridines can be less stable than N-alkyl derivatives, especially in mild acidic or basic media.[12] Consider synthesizing and testing the N-alkyl analog.
Suboptimal assay conditions Optimize the pH and incubation time of your inhibition assay. The optimal pH for labeling can vary between different glycosidases and inhibitors.[1][7]
Inactive inhibitor Confirm the integrity and purity of your synthesized inhibitor using analytical techniques such as NMR and mass spectrometry.

Problem 2: Lack of selectivity and inhibition of multiple glycosidases.

Possible Cause Troubleshooting Step
Broad-spectrum nature of the inhibitor Unmodified this compound can act as a broad-spectrum inhibitor for retaining β-glucosidases, labeling GBA1, GBA2, and GBA3.[11]
High inhibitor concentration Perform a concentration-dependent inhibition assay to determine the IC50 value for your target enzyme and potential off-target enzymes. Use the lowest effective concentration to maximize selectivity.
Inherent cross-reactivity If selectivity remains an issue, consider synthesizing derivatives with altered configurations or substitution patterns to enhance specificity for your target enzyme.[4][5][6][7][8][9][10]

Quantitative Data Summary

Table 1: IC50 Values of Selected Cyclophellitol Derivatives for Human Retaining β-Glucosidases

InhibitorTarget GlycosidaseIC50 (nM)Reference
Xylo-cyclophellitol aziridineGBAPotent inhibitor[5][6]
GBA2Less potent[5][6]
GBA3Very insensitive[5][6]
This compoundGBA, GBA2, GBA3Nanomolar concentrations[11]
3,6-dideoxy-β-galacto-cyclophellitol aziridineGBA3Selective capture over GBA1 & GBA2[11]
β-d-arabinofuranosyl cyclitol aziridinesGBA2Potent and selective[7]

Experimental Protocols

1. General Protocol for In Vitro Inhibition Assay

This protocol is a general guideline and should be optimized for the specific enzyme and inhibitor being studied.

G Start Start Prepare_Enzyme Prepare enzyme solution in appropriate buffer Start->Prepare_Enzyme Pre_incubate Pre-incubate enzyme with varying concentrations of inhibitor (e.g., 30 min) Prepare_Enzyme->Pre_incubate Add_Substrate Add fluorogenic substrate (e.g., 4MU-β-D-Glc) Pre_incubate->Add_Substrate Incubate Incubate at optimal temperature (e.g., 37°C) Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence at specific time points Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro glycosidase inhibition assay.

Methodology:

  • Prepare a solution of the recombinant or purified glycosidase in a suitable buffer (e.g., McIlvaine buffer at the optimal pH for the enzyme).[1]

  • In a multi-well plate, pre-incubate the enzyme with a range of concentrations of the this compound derivative for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[7]

  • Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-D-Glc).

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the assessment of inhibitor selectivity in a complex biological sample, such as a cell lysate.

G Start Start Prepare_Lysate Prepare cell or tissue lysate Start->Prepare_Lysate Pre_incubate_Inhibitor Pre-incubate lysate with varying concentrations of test inhibitor Prepare_Lysate->Pre_incubate_Inhibitor Add_ABP Add a broad-spectrum This compound activity-based probe (ABP) with a reporter tag Pre_incubate_Inhibitor->Add_ABP Incubate Incubate to allow labeling of active enzymes Add_ABP->Incubate Separate_Proteins Separate proteins by SDS-PAGE Incubate->Separate_Proteins Visualize_Labeling Visualize labeled proteins by in-gel fluorescence scanning or streptavidin blotting Separate_Proteins->Visualize_Labeling End End Visualize_Labeling->End

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Methodology:

  • Prepare a protein lysate from cells or tissues of interest.

  • Pre-incubate the lysate with various concentrations of the test this compound inhibitor for a defined period (e.g., 30 minutes).[14]

  • Add a broad-spectrum this compound-based activity-based probe (ABP) that is functionalized with a reporter tag (e.g., a fluorophore like BODIPY or Cy5, or biotin).[14]

  • Incubate the mixture to allow the ABP to label the active glycosidases that were not inhibited by the test compound.[14]

  • Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using in-gel fluorescence scanning (for fluorescent probes) or by blotting and detection with streptavidin-HRP (for biotinylated probes).[14] A decrease in the signal from the ABP indicates successful inhibition by the test compound.

References

How to address the cross-reactivity of cyclophellitol aziridine probes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the cross-reactivity of cyclophellitol aziridine-based activity-based probes (ABPs).

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and why do they sometimes show cross-reactivity?

This compound probes are powerful tools for activity-based protein profiling (ABPP). They are mechanism-based, irreversible inhibitors of retaining glycosidases, forming a covalent bond with the active site nucleophile.[1][2][3][4] This high reactivity, while excellent for detecting active enzymes, can also lead to cross-reactivity, where the probe labels enzymes other than the intended target. This can occur with enzymes that have similar active site architectures or substrate specificities. For instance, probes designed for a specific class of retaining glycosidases may possess cross-reactivity towards other glycosidases, and these results are not always predictable.[5]

Q2: I am seeing non-specific bands on my gel. How can I confirm if this is due to cross-reactivity?

The appearance of unexpected bands in an in-gel fluorescence assay can be due to several factors, including cross-reactivity. To determine if these are specific, activity-based labeling events, a competition experiment is the gold standard.

Troubleshooting Guide

Issue 1: Unexpected bands are observed in in-gel fluorescence profiling.

Possible Cause: The probe may be cross-reacting with other active glycosidases in your sample. For example, some this compound probes designed for β-glucosidases have been shown to label both GBA1 and GBA2.[6] Similarly, deoxygenation at the C4 position of the cyclophellitol ring can lead to probes that label both β-glucosidases and β-galactosidases.[5][7]

Solution: Competition Assay A competition assay can help determine if the unexpected bands are due to specific, activity-based labeling. This involves pre-incubating your sample with a known, selective inhibitor for the off-target enzyme before adding your fluorescently-tagged this compound probe. If the unexpected band disappears or is significantly reduced in intensity, it confirms that the band corresponds to the off-target enzyme.

Experimental Protocol: Competition Assay

  • Prepare Lysates: Prepare your cell or tissue lysates as you normally would for ABPP.

  • Pre-incubation with Competitor: Aliquot your lysate. To one aliquot, add a known selective inhibitor for the suspected off-target enzyme. To another aliquot (your control), add the vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add your fluorescently-tagged this compound probe to all aliquots. Incubate for another 30 minutes at 37°C.

  • SDS-PAGE and Imaging: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Run the samples on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using a fluorescence scanner.

Issue 2: How can I improve the specificity of my labeling experiment?

Possible Cause: The inherent structure of the probe may lead to off-target labeling. The selectivity of cyclophellitol-based probes is highly dependent on the stereochemistry of the cyclitol ring.[1]

Solution 1: Use a More Selective Probe If available, switch to a probe with a different configuration that has been shown to be more selective for your target of interest. For example, β-d-arabinofuranosyl (β-d-Araf) aziridine configured probes have been shown to be highly selective for GBA2 over GBA1 and GBA3.[6]

Solution 2: Optimize Labeling Conditions You can try to optimize the labeling conditions to favor your target enzyme. This could involve:

  • Lowering the probe concentration: This can help to reduce the labeling of lower-affinity off-targets.

  • Reducing the incubation time: Shorter incubation times may be sufficient to label your high-affinity target while minimizing the labeling of slower-reacting off-targets.

  • Adjusting the pH: Glycosidases have optimal pH ranges for their activity. Adjusting the pH of your lysis and labeling buffers to match the optimal pH of your target enzyme may improve specificity.

Quantitative Data Summary

The following tables summarize the selectivity of various this compound probes.

Table 1: Selectivity of Deoxygenated this compound Probes
Probe Target Enzyme(s) Observed Cross-Reactivity Reference
4-Deoxy ABP 6GBA1Labels GLB1 and GALC[5][7]
2-Deoxy ABP 8β-galactosylceramidase (in mouse kidney lysate)Low potency for β-glucosidases and β-galactosidases[5][7]
Table 2: Selectivity of β-d-Araf Aziridine Probes
Probe Target Enzyme Lack of Cross-Reactivity Reference
ABP 3, 4, 5 (β-d-Araf aziridines)GBA2No significant labeling of GBA1 or GBA3[6]

Visualizations

Competition_Workflow Competition Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_analysis Analysis Lysate Cell/Tissue Lysate Control Control: Add Vehicle Lysate->Control Aliquot Competition Competition: Add Selective Inhibitor Lysate->Competition Aliquot Probe_C Add Fluorescent Probe Control->Probe_C Pre-incubate Probe_E Add Fluorescent Probe Competition->Probe_E Pre-incubate SDS_PAGE SDS-PAGE Probe_C->SDS_PAGE Probe_E->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Analysis Analyze Band Intensity Imaging->Analysis Cross_Reactivity_Logic Addressing Probe Cross-Reactivity Start Unexpected Bands Observed Is_Specific Is Labeling Specific? Start->Is_Specific Competition Perform Competition Assay Is_Specific->Competition Test Band_Disappears Band Disappears? Competition->Band_Disappears Cross_Reactivity Cross-Reactivity Confirmed Band_Disappears->Cross_Reactivity Yes Non_Specific Non-Specific Binding Band_Disappears->Non_Specific No Optimize Optimize Conditions (Concentration, Time, pH) Cross_Reactivity->Optimize New_Probe Use a More Selective Probe Cross_Reactivity->New_Probe Resolved Issue Resolved Optimize->Resolved New_Probe->Resolved

References

Optimizing pH Conditions for Cyclophellitol Aziridine Labeling Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH conditions for successful cyclophellitol aziridine labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments that may be related to suboptimal pH conditions.

Problem Possible Cause Suggested Solution
No or weak labeling of the target enzyme. The pH of the labeling buffer is outside the optimal range for enzyme activity or probe reactivity.Verify the optimal pH for your specific enzyme of interest. Most retaining glycosidases have an optimal pH in the acidic to neutral range.[1][2] Perform a pH titration experiment to determine the optimal labeling pH (see Experimental Protocols section).
The aziridine "warhead" of the probe is not sufficiently protonated for efficient reaction with the catalytic nucleophile.The reactivity of the aziridine is dependent on its protonation state.[3] Consider testing a range of pH values, particularly in the acidic range, to facilitate protonation of the aziridine. The pKaH of the aziridine is expected to be in the physiological pH range (6.0-7.5).[3]
High background or non-specific labeling. The pH is too high, leading to increased reactivity of the probe with other nucleophiles in the sample.Lower the pH of the labeling reaction. Perform the labeling at the lowest pH that still allows for efficient specific labeling of the target enzyme.
The probe is unstable at the experimental pH.N-alkyl cyclophellitol aziridines are generally more stable in mild acidic and basic media compared to their N-acyl counterparts.[4] If using an N-acyl probe, consider switching to an N-alkyl version if instability is suspected.
Inconsistent labeling results between experiments. The buffering capacity of the chosen buffer is insufficient, leading to pH fluctuations during the experiment.Ensure the chosen buffer has adequate buffering capacity at the desired pH. Prepare fresh buffers for each experiment and verify the pH immediately before use.
The pH of the sample (e.g., cell lysate, tissue homogenate) significantly alters the final pH of the labeling reaction.Measure the pH of the sample and adjust the pH of the labeling buffer accordingly to achieve the desired final pH. Consider using a more concentrated buffer stock.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for this compound labeling?

A1: The optimal pH for this compound labeling is highly dependent on the specific retaining glycosidase being targeted. Generally, detectable labeling occurs in the acidic to neutral pH range. For example, labeling of exo-β-mannosidases has been observed between pH 4.5 and 6.0[5], while labeling of GBA2 has been investigated across a pH range of 4.5 to 7.5.[6] The optimal pH for labeling often correlates with the optimal pH for the enzyme's catalytic activity.[3][7]

Q2: How does pH affect the reactivity of this compound probes?

A2: The reactivity of this compound probes is influenced by the pH-dependent protonation of the aziridine ring. Protonation of the aziridine nitrogen makes it a better leaving group, facilitating the nucleophilic attack by the catalytic residue of the enzyme.[3] Therefore, the labeling efficiency can be significantly influenced by the pH of the reaction environment.

Q3: Which buffer should I use for my labeling experiment?

A3: The choice of buffer depends on the target enzyme and the desired pH range. Commonly used buffers include McIlvaine buffer (a citrate-phosphate buffer), sodium phosphate buffer, and HEPES buffer.[5][7][8] It is crucial to select a buffer that provides good buffering capacity at the intended experimental pH and does not interfere with enzyme activity or probe stability.

Q4: Can the pH of my biological sample affect the labeling reaction?

A4: Yes, the inherent pH of your biological sample (e.g., cell lysate, tissue homogenate) can alter the final pH of the labeling reaction. It is good practice to equilibrate your sample in the desired labeling buffer before adding the probe to ensure a stable pH throughout the incubation.[5]

Q5: Should I adjust the pH of my probe stock solution?

A5: this compound probes are typically dissolved in an organic solvent like DMSO. The small volume of the probe stock added to the reaction mixture should not significantly affect the final pH. However, it is important to prepare the final working solution of the probe in the same buffer as the labeling reaction to maintain the desired pH.[5]

Experimental Protocols & Data

pH-Dependent Labeling of Target Enzymes

The following tables summarize quantitative data from studies that investigated the effect of pH on this compound labeling.

Table 1: pH-Dependent Labeling of exo-β-mannosidases

pH RangeBufferProbe ConcentrationIncubation TimeTemperatureOutcomeReference
4.0 - 7.0McIlvaine buffer1 µM1 hour37 °CDetectable labeling observed between pH 4.5 and 6.0.[5]

Table 2: pH-Dependent Labeling of GBA2

pH RangeBufferProbe ConcentrationIncubation TimeTemperatureOutcomeReference
4.5 - 7.5Not specified500 nMNot specifiedNot specifiedLabeling occurred across the tested pH range.[6]

Table 3: pH-Dependent Labeling of HiCel7B

pH ValuesBufferProbe ConcentrationIncubation TimeTemperatureOutcomeReference
Various200 mM SPG buffer10 µM10 minutes25 °CThe pH-labeling profile showed significant similarity to the pH-activity profile, especially above pH 5.[7]
Experimental Protocol: pH Optimization for this compound Labeling

This protocol outlines a general procedure for determining the optimal pH for labeling a target enzyme with a this compound probe.

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) covering the expected optimal range for your enzyme. Ensure the buffer system is appropriate for your enzyme and has sufficient buffering capacity.

  • Prepare your biological sample (e.g., purified enzyme, cell lysate, tissue homogenate) and equilibrate it in each of the prepared buffers.

  • Add the this compound probe to each sample at a fixed final concentration.

  • Incubate the reactions for a defined period at a constant temperature.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescently tagged probe) or by western blot analysis.

  • Quantify the band intensities to determine the pH at which the highest level of specific labeling is achieved.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing pH for this compound labeling experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers at Various pH Values prep_sample Prepare and Equilibrate Biological Sample prep_buffer->prep_sample add_probe Add Probe to Samples prep_sample->add_probe prep_probe Prepare Probe Stock Solution prep_probe->add_probe incubate Incubate at Constant Temperature add_probe->incubate stop_reaction Stop Labeling Reaction incubate->stop_reaction sds_page SDS-PAGE and In-Gel Fluorescence/Western Blot stop_reaction->sds_page quantify Quantify Band Intensities sds_page->quantify determine_optimum Determine Optimal pH quantify->determine_optimum

Caption: Experimental workflow for pH optimization.

troubleshooting_logic cluster_weak Weak or No Labeling cluster_nonspecific High Background start Labeling Issue Encountered q_ph_optimal Is pH optimal for enzyme and probe? start->q_ph_optimal q_ph_high Is pH too high? start->q_ph_high a_ph_optimal_no Perform pH titration experiment q_ph_optimal->a_ph_optimal_no No q_aziridine_protonation Is aziridine protonated? q_ph_optimal->q_aziridine_protonation Yes a_aziridine_protonation_no Test lower pH range q_aziridine_protonation->a_aziridine_protonation_no No a_ph_high_yes Lower the reaction pH q_ph_high->a_ph_high_yes Yes q_probe_stability Is the probe unstable? q_ph_high->q_probe_stability No a_probe_stability_yes Consider a more stable probe (e.g., N-alkyl) q_probe_stability->a_probe_stability_yes Yes

Caption: Troubleshooting logic for pH-related issues.

References

Technical Support Center: Enhancing the In Vivo Stability of Cyclophellitol Aziridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclophellitol aziridine and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo stability a critical consideration?

This compound is a potent, mechanism-based covalent inhibitor of retaining glycosidases. Its core structure mimics the natural substrate of these enzymes, allowing it to bind to the active site and form a stable covalent bond, leading to irreversible inhibition. The in vivo stability of this compound is paramount for its efficacy as a therapeutic agent or a chemical probe. Poor stability can lead to rapid degradation and clearance from the body, reducing its concentration at the target site and diminishing its therapeutic or labeling efficacy.

Q2: What are the primary factors that limit the in vivo stability of this compound?

The main challenges to the in vivo stability of this compound include:

  • Metabolic Degradation: The molecule can be metabolized by various enzymes in the liver and other tissues, leading to its inactivation and clearance.

  • Renal Clearance: Due to its relatively small size and hydrophilic nature, it can be rapidly excreted through the kidneys.

  • Off-target Reactions: The reactive aziridine "warhead" can potentially react with other nucleophiles in the body, leading to off-target effects and reduced availability for the intended target enzyme.

  • Poor Oral Bioavailability: If administered orally, it may be subject to degradation in the harsh environment of the gastrointestinal (GI) tract and poor absorption across the intestinal wall.

Q3: What are the principal strategies to improve the in vivo stability of this compound?

Two main approaches can be employed to enhance the in vivo stability of this compound: chemical modification of the molecule itself and advanced formulation strategies.

Chemical Modifications:
  • N-Alkylation of the Aziridine Ring: Modification of the aziridine nitrogen with an alkyl chain has been shown to improve stability. N-alkyl cyclophellitol aziridines are often more stable in mild acidic and basic conditions compared to their N-acyl counterparts, making them easier to handle and potentially more robust in vivo.[1][2]

  • Deoxygenation: The synthesis of deoxygenated cyclophellitol aziridines can alter the molecule's properties, potentially leading to increased stability and modified selectivity for different glycosidases.[3]

Formulation Strategies:
  • Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation, reduce renal clearance, and potentially improve its pharmacokinetic profile. Liposomes can also be engineered for targeted delivery to specific tissues.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the this compound molecule can increase its hydrodynamic volume. This "shielding" effect can reduce renal clearance, protect it from enzymatic degradation, and prolong its circulation half-life.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can improve the solubility and absorption of lipophilic derivatives of this compound, thereby enhancing oral bioavailability.

Q4: How does modifying the aziridine ring impact the inhibitor's properties?

Studies have shown that N-alkyl cyclophellitol aziridines can be as potent as their N-acyl counterparts in inhibiting certain enzymes.[1] The choice between N-alkyl and N-acyl substitution may depend on the specific target glycosidase and the desired properties of the probe or inhibitor.[2]

Troubleshooting Guide for In Vivo Experiments

Problem Possible Cause Suggested Solution
Low Bioavailability After Oral Administration 1. Degradation in the gastrointestinal (GI) tract.2. Poor absorption across the intestinal epithelium.3. Significant first-pass metabolism in the liver.1. Formulation: Use enteric coatings to protect the compound from stomach acid. Formulate with absorption enhancers or in self-emulsifying drug delivery systems (SEDDS).2. Chemical Modification: Synthesize more lipophilic derivatives to improve passive diffusion across the gut wall.3. Route of Administration: Switch to parenteral administration (e.g., intravenous, intraperitoneal) to bypass the GI tract and first-pass metabolism.
Rapid Clearance and Short In Vivo Half-Life 1. Rapid renal filtration due to small molecular size.2. Extensive metabolic degradation, primarily in the liver.1. PEGylation: Conjugate with polyethylene glycol (PEG) to increase the hydrodynamic radius and reduce renal clearance.2. Liposomal Formulation: Encapsulate the compound in liposomes to protect it from metabolism and reduce clearance.3. Chemical Modification: Introduce metabolic "soft spots" to control the rate of degradation or block sites of metabolism.
Observed Off-Target Effects or Toxicity 1. The reactive aziridine warhead may react with non-target proteins or other biological nucleophiles.2. The compound may inhibit other glycosidases with similar active site structures.1. Improve Selectivity: Modify the cyclophellitol scaffold to enhance specific interactions with the target enzyme's active site.2. Dose Optimization: Conduct dose-response studies to find the lowest effective dose with minimal toxicity.3. Formulation for Targeted Delivery: Utilize targeted drug delivery systems (e.g., antibody-drug conjugates, ligand-targeted liposomes) to increase the concentration at the site of action and reduce systemic exposure.
Difficulty Detecting the Compound in Biological Samples 1. Low plasma or tissue concentrations.2. Instability of the compound during sample collection, processing, or storage.1. Use of Labeled Probes: Synthesize derivatives with reporter tags (e.g., fluorophores, biotin) for easier detection and quantification.[4][5][6][7] These activity-based probes (ABPs) can be used for in situ and in vivo imaging.[4][5][6][7]2. Optimize Analytical Methods: Develop and validate sensitive analytical methods (e.g., LC-MS/MS) for the parent compound and its major metabolites.3. Sample Handling: Ensure proper collection and storage conditions (e.g., use of protease inhibitors, immediate freezing) to prevent degradation.

Experimental Protocols

Protocol 1: Assessment of In Vitro Plasma Stability

Objective: To determine the stability of a this compound derivative in plasma from the species to be used in in vivo studies.

Methodology:

  • Preparation of Plasma: Obtain fresh plasma (e.g., from mice, rats, or humans) containing an anticoagulant (e.g., heparin, EDTA).

  • Incubation: Spike the this compound derivative into the plasma at a final concentration of 1-10 µM. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time and calculate the in vitro half-life (t½).

Protocol 2: Pharmacokinetic (PK) Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a this compound derivative.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., male and female C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer the compound via the intended clinical route (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

Signaling Pathway Diagrams

The following diagrams illustrate simplified signaling pathways affected by the inhibition of specific glycosidases, which are targets for this compound derivatives. These are relevant for understanding the downstream consequences of enzyme inhibition in the context of lysosomal storage disorders.

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Pathological Effects Glucosylceramide Glucosylceramide (Substrate Accumulation) GBA1 Glucocerebrosidase (GBA1) (Deficient in Gaucher Disease) Glucosylceramide->GBA1 Hydrolysis Inflammation Inflammation Glucosylceramide->Inflammation Cell_Dysfunction Macrophage Dysfunction (Gaucher Cells) Glucosylceramide->Cell_Dysfunction Ceramide_Glucose Ceramide + Glucose GBA1->Ceramide_Glucose Clinical_Manifestations Splenomegaly, Hepatomegaly, Bone Disease Cell_Dysfunction->Clinical_Manifestations Cyclophellitol_Aziridine This compound (Inhibitor) Cyclophellitol_Aziridine->GBA1 Inhibits

Caption: Simplified pathway of Gaucher Disease.

Fabry_Disease_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Pathological Effects Gb3 Globotriaosylceramide (Gb3) (Substrate Accumulation) GLA α-Galactosidase A (GLA) (Deficient in Fabry Disease) Gb3->GLA Hydrolysis Cell_Dysfunction Endothelial Cell Dysfunction Gb3->Cell_Dysfunction Lactosylceramide Lactosylceramide + Galactose GLA->Lactosylceramide Organ_Damage Kidney Damage, Cardiomyopathy, Neuropathic Pain Cell_Dysfunction->Organ_Damage Cyclophellitol_Aziridine This compound (Inhibitor) Cyclophellitol_Aziridine->GLA Inhibits

Caption: Simplified pathway of Fabry Disease.

Pompe_Disease_Pathway cluster_lysosome Lysosome cluster_downstream Downstream Pathological Effects Glycogen Glycogen (Substrate Accumulation) GAA Acid α-Glucosidase (GAA) (Deficient in Pompe Disease) Glycogen->GAA Hydrolysis Autophagy_Dysfunction Impaired Autophagy Glycogen->Autophagy_Dysfunction Glucose Glucose GAA->Glucose Muscle_Damage Progressive Muscle Weakness, Cardiomyopathy Autophagy_Dysfunction->Muscle_Damage Cyclophellitol_Aziridine This compound (Inhibitor) Cyclophellitol_Aziridine->GAA Inhibits

Caption: Simplified pathway of Pompe Disease.

References

Validation & Comparative

Validation of cyclophellitol aziridine as a selective GBA2 probe.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The study of non-lysosomal glucosylceramidase (GBA2) has been hampered by a lack of selective tools to dissect its function from its lysosomal counterpart, GBA1, and the cytosolic GBA3. The development of cyclophellitol-based probes has offered promising avenues, with recent advancements leading to highly selective GBA2 probes. This guide provides a comparative analysis of cyclophellitol aziridine and its derivatives against other GBA2 inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation studies.

Performance Comparison of GBA2 Probes

The selectivity of a probe is paramount for accurately studying a specific enzyme in a complex biological system. Traditional cyclophellitol aziridines have been shown to inhibit both GBA1 and GBA2. However, a newer class of β-d-arabinofuranosyl (β-d-Araf) cyclitol aziridines has demonstrated remarkable selectivity for GBA2.[1][2] Below is a summary of the inhibitory activities of various compounds against the three human retaining β-glucosidases.

Compound/ProbeTarget EnzymeIC50 Value (nM)Selectivity Notes
This compound Derivatives
This compoundGBA1 & GBA2PotentLacks selectivity, inhibits both GBA1 and GBA2.[1][3]
β-d-Araf aziridine ABPs (e.g., ABP 3 & 4)GBA2~100Highly selective for GBA2 over GBA1 and GBA3.[2]
N-octyl xylo-cyclophellitol aziridine (5)GBA-More potent against GBA and GBA3 than the unsubstituted version, but only slightly more potent against GBA2.[4]
Alternative GBA2 Inhibitors
AMP-DNM (N-deoxynojirimycin)GBA2~1A competitive inhibitor with high potency for GBA2.[2][3]
Miglustat (N-butyl-deoxynojirimycin)GBA2150-300A competitive inhibitor of GBA2.[2][3]
Conduritol B-epoxide (CBE)GBA-A classical GBA inhibitor, less potent and selective for GBA than xylose-configured cyclophellitols.[4]

Mechanism of Action and Experimental Validation

The β-d-Araf aziridine probes function as mechanism-based, covalent, and irreversible inhibitors of GBA2.[3][5] They react with the catalytic nucleophile in the active site of the enzyme, leading to its inactivation. This covalent labeling allows for the visualization and quantification of active GBA2 in various experimental settings.

Signaling Pathway of GBA2 in Glucosylceramide Metabolism

GBA2 is a key enzyme in a lysosome-independent pathway of glucosylceramide (GlcCer) metabolism, hydrolyzing it to glucose and ceramide.[6][7][8] This process is crucial for cellular homeostasis, and its dysregulation is associated with several diseases.[5]

GBA2_Pathway GlcCer Glucosylceramide (GlcCer) GBA2 GBA2 (non-lysosomal β-glucosidase) GlcCer->GBA2 Hydrolysis Glucose Glucose GBA2->Glucose Ceramide Ceramide GBA2->Ceramide Signaling Cellular Signaling (e.g., growth, differentiation) Ceramide->Signaling

Caption: GBA2 hydrolyzes glucosylceramide into glucose and ceramide.

Experimental Workflow for Probe Validation

The validation of a selective GBA2 probe typically involves a series of in vitro and in cellulo experiments to determine its potency and selectivity.

Probe_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Enzyme_Source Source of Enzymes (Recombinant GBA1, GBA2, GBA3 or cell lysates) Inhibition_Assay Enzyme Inhibition Assay (Measure IC50 values) Enzyme_Source->Inhibition_Assay ABP_Labeling Activity-Based Probe (ABP) Labeling (SDS-PAGE and fluorescence scanning) Data_Analysis Data Analysis and Comparison (Selectivity profile) ABP_Labeling->Data_Analysis Enhibition_Assay Enhibition_Assay Enhibition_Assay->ABP_Labeling Cell_Culture Cell Culture (e.g., HEK293T cells overexpressing GBA2) Probe_Incubation Incubate cells with fluorescent probe Cell_Culture->Probe_Incubation Cell_Lysis Cell Lysis Probe_Incubation->Cell_Lysis Microscopy Fluorescence Microscopy (Visualize subcellular localization) Probe_Incubation->Microscopy Gel_Electrophoresis SDS-PAGE and in-gel fluorescence scanning Cell_Lysis->Gel_Electrophoresis Gel_Electrophoresis->Data_Analysis

Caption: Workflow for validating the selectivity of a GBA2 probe.

Experimental Protocols

Below are generalized protocols for key experiments involved in the validation of GBA2 probes.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of the probe against GBA1, GBA2, and GBA3.

Materials:

  • Recombinant human GBA1, lysates of cells overexpressing GBA2 or GBA3.[3]

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).

  • Assay buffer (e.g., citrate/phosphate buffer, pH 5.8).

  • Test compounds (this compound derivatives and other inhibitors).

  • 96-well black microplates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme source (recombinant enzyme or cell lysate).

  • Add the diluted test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.6).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Cellulo Activity-Based Probe Labeling

Objective: To assess the ability of the fluorescently-tagged probe to selectively label GBA2 in intact cells.

Materials:

  • HEK293T cells with endogenous GBA1 and overexpressed GBA2/GBA3.[1]

  • Fluorescently-tagged β-d-Araf aziridine probes.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • In-gel fluorescence scanner.

Procedure:

  • Seed HEK293T cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescent probe for 1 hour.

  • Harvest the cells and wash them multiple times with PBS to remove unbound probe.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE.

  • Scan the wet gel slab for fluorescence using an appropriate scanner.

  • The intensity of the fluorescent band corresponding to the molecular weight of GBA2 indicates the extent of labeling.

Fluorescence Microscopy for Subcellular Localization

Objective: To visualize the subcellular localization of active GBA2 labeled by the fluorescent probe.

Materials:

  • Cells grown on coverslips.

  • Fluorescently-tagged GBA2 probe.

  • Antibodies for co-staining (e.g., anti-GBA1 antibody).

  • Fluorescently-labeled secondary antibodies.

  • Nuclear stain (e.g., DAPI).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Treat cells grown on coverslips with the fluorescent GBA2 probe.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells if required for antibody staining.

  • Incubate with a primary antibody against a marker for another organelle (e.g., GBA1 for lysosomes).

  • Incubate with a fluorescently-labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope to observe the co-localization of the GBA2 probe signal with other markers. Co-staining with an antibody for GBA1 can show distinct subcellular localizations of the two enzymes.[1][5]

References

Deoxygenated Cyclophellitol Aziridines: A Comparative Guide to Cross-Reactivity and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deoxygenated cyclophellitol aziridines, focusing on their cross-reactivity and inhibitory potency against the human retaining β-glucosidases GBA1, GBA2, and GBA3. The information presented is collated from peer-reviewed studies to support research and development in glycosidase inhibitors and activity-based probes.

Comparative Inhibitory Potency

The inhibitory activities of various deoxygenated cyclophellitol aziridine derivatives against recombinant human GBA1 (rhGBA1), GBA2, and GBA3 were determined using in vitro fluorogenic substrate assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of their potency and selectivity. Cyclophellitol aziridines are known to be broad-spectrum retaining β-glucosidase activity-based probes that can label GBA1, GBA2, and GBA3 at nanomolar concentrations.[1] Altering the configuration and substitution pattern of these molecules can lead to significant changes in their activity and selectivity.[1]

CompoundGBA1 IC50 (nM)GBA2 IC50 (nM)GBA3 IC50 (nM)
Parent Compound
This compound (1)~10~20~50
Deoxygenated Derivatives
4-deoxy (4)>1000~50~100
2,4-dideoxy (5)>1000~30~80
3,6-dideoxy (53)~20>1000>1000
3,6-dideoxy-β-galacto-cyclophellitol aziridine>1000>1000~200

Table based on data from Radchenko et al., 2024.[1]

The data reveals that deoxygenation at different positions on the cyclophellitol ring significantly alters the inhibitory profile. For instance, 4-deoxy and 2,4-dideoxy derivatives show a drastic loss of affinity for GBA1 while retaining potency against GBA2 and GBA3.[1] In contrast, the 3,6-dideoxy derivative exhibits high affinity for GBA1 but does not inhibit GBA2 or GBA3.[1] Notably, a 3,6-dideoxy-β-galacto-cyclophellitol aziridine was found to selectively capture GBA3 over GBA1 and GBA2.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

In Vitro Fluorogenic Substrate Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the enzymatic activity of GBA1, GBA2, or GBA3 on a fluorogenic substrate.

Materials:

  • Recombinant human GBA1 (rhGBA1), and cell lysates containing overexpressed GBA2 and GBA3.

  • Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Assay buffer (for GBA1): 150 mM McIlvaine buffer (pH 5.2) with 0.2% (w/v) sodium taurocholate, 0.1% (v/v) Triton X-100, and 0.1% (w/v) bovine serum albumin (BSA).

  • Assay buffer (for GBA2 and GBA3): 150 mM McIlvaine buffer (pH 5.8) with 0.1% (w/v) BSA.

  • Inhibitor compounds (deoxygenated cyclophellitol aziridines) at various concentrations.

  • Stop solution.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the appropriate assay buffer.

  • For GBA2 and GBA3 assays, pre-incubate the cell lysates with a GBA1 inhibitor (e.g., 1 mM conduritol β epoxide) for 30 minutes to block endogenous GBA1 activity.

  • Add the enzyme (rhGBA1 or pre-treated lysates) to the wells of a 96-well plate.

  • Add the inhibitor dilutions to the wells and incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the 4-MUG substrate (final concentration, e.g., 3.7 mM).

  • Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~445 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABP) Labeling

This method is used to visualize the covalent labeling of active enzymes by the this compound probes in a complex biological sample.

Materials:

  • Cell lysates (e.g., from HEK293T cells overexpressing GBA2 and GBA3).

  • Deoxygenated this compound activity-based probes (ABPs) functionalized with a reporter tag (e.g., a fluorophore or biotin).

  • SDS-PAGE gels and electrophoresis apparatus.

  • In-gel fluorescence scanner or reagents for western blotting (if using biotinylated probes).

  • Laemmli buffer (5x).

Procedure:

  • Prepare cell lysates in a suitable buffer (e.g., 25 mM potassium phosphate buffer, pH 6.5, with 0.1% Triton X-100).

  • Determine the protein concentration of the lysates.

  • Incubate a defined amount of protein (e.g., 20 µg) with various concentrations of the ABP for 30 minutes at 37°C.

  • Stop the labeling reaction by adding 5x Laemmli buffer and heating at 100°C for 5 minutes to denature the proteins.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes by scanning the gel for fluorescence. The intensity of the fluorescent band corresponding to the target enzyme indicates the extent of labeling.

Mechanism of Action and Metabolic Pathway

Deoxygenated cyclophellitol aziridines act as mechanism-based covalent and irreversible inhibitors of retaining β-glucosidases.[1] They mimic the transition state of the natural substrate in the enzyme's active site.[1] The catalytic nucleophile of the enzyme attacks and opens the aziridine ring, leading to the formation of a stable covalent adduct and inactivation of the enzyme.[2]

The primary role of GBA1, GBA2, and GBA3 is the hydrolysis of glucosylceramide (GlcCer) to glucose and ceramide, a crucial step in glycosphingolipid metabolism.[3][4]

Glycosphingolipid_Metabolism GlcCer Glucosylceramide (GlcCer) GBA1 GBA1 (Lysosome) GlcCer->GBA1 GBA2 GBA2 (ER/Golgi) GlcCer->GBA2 GBA3 GBA3 (Cytosol) GlcCer->GBA3 Ceramide Ceramide Glucose Glucose GBA1->Ceramide GBA1->Glucose + GBA2->Ceramide GBA2->Glucose + GBA3->Ceramide GBA3->Glucose + Inhibitor Deoxygenated This compound Inhibitor->GBA1 Inhibits Inhibitor->GBA2 Inhibits Inhibitor->GBA3 Inhibits

Caption: Hydrolysis of Glucosylceramide by GBA Enzymes and Inhibition by Deoxygenated Cyclophellitol Aziridines.

The experimental workflow for comparing the cross-reactivity of these inhibitors is a multi-step process involving initial screening followed by more detailed characterization.

Experimental_Workflow start Start: Synthesized Deoxygenated This compound Library screen In Vitro Fluorogenic Substrate Assay start->screen ic50 Determine IC50 values for GBA1, GBA2, and GBA3 screen->ic50 selectivity Assess Selectivity Profile ic50->selectivity abpp Activity-Based Protein Profiling (ABPP) in Cell Lysates selectivity->abpp Select Hits target Confirm Target Engagement and Cross-Reactivity abpp->target end End: Characterized Inhibitor target->end

Caption: Workflow for Characterizing Deoxygenated this compound Inhibitors.

References

A Comparative Guide to the Specificity of Cyclophellitol Aziridine Isomers as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclophellitol and its aziridine derivatives have emerged as potent, mechanism-based inhibitors of retaining glycosidases. Their covalent and irreversible mode of action, coupled with the ability to tailor their specificity through stereochemical modifications, makes them invaluable tools for research and potential therapeutic development. This guide provides a comparative analysis of different cyclophellitol aziridine isomers, focusing on their specificity towards human retaining β-glucosidases: GBA1 (lysosomal glucocerebrosidase), GBA2 (non-lysosomal glucocerebrosidase), and GBA3 (cytosolic β-glucosidase).

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of various this compound isomers is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of different isomers against GBA1, GBA2, and GBA3, as reported in the literature. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Potency (IC50) of Glucose-Configured and Deoxygenated this compound Isomers[1][2]
Compound/IsomerModificationTarget EnzymeApparent IC50 (nM)
This compound -GBA12.9
GBA23.5
GBA31.8
N-Octyl-Cyclophellitol Aziridine N-AlkylationGBA10.4
GBA20.8
GBA30.4
3-Deoxy-β-aziridine Deoxygenation at C3GBA1> 50,000
GBA21,210
GBA31,060
3,6-Dideoxy-β-galacto-aziridine Deoxygenation at C3 & C6, Galacto configurationGBA1> 50,000
GBA2> 50,000
GBA31,180

Data synthesized from multiple sources; experimental conditions may vary.[1][2]

Table 2: Inhibitory Potency (IC50) of Xylose- and Arabinofuranosyl-Configured this compound Isomers[3][4][5][6][7]
Compound/IsomerTarget EnzymeApparent IC50 (nM)
Xylose-configured this compound GBA1719
GBA2> 25,000
GBA3> 25,000
N-Octyl-xylose-configured this compound GBA11.2
GBA26,380
GBA3583
N-Azido-octyl-β-D-Araf aziridine GBA12730
GBA2630
GBA38150
BODIPY-tagged-β-D-Araf aziridine GBA1> 10,000
GBA2120-160
GBA3> 10,000

Data synthesized from multiple sources; experimental conditions may vary.[3][4][5][6]

Key Observations on Specificity

  • Glucose-configured cyclophellitol aziridines , particularly with N-alkylation, are potent broad-spectrum inhibitors of GBA1, GBA2, and GBA3.[2]

  • Deoxygenation at specific positions can dramatically alter selectivity. For instance, 3,6-dideoxy-β-galacto-aziridine shows selectivity for GBA3.[1]

  • Xylose-configured cyclophellitol aziridines exhibit remarkable selectivity for GBA1 over GBA2 and GBA3.[4][5][6] This is attributed to the ability of GBA1 to process β-D-xylosides, a feature not shared by GBA2 and GBA3.[4][5][6]

  • β-D-arabinofuranosyl (Araf) cyclitol aziridines have been identified as selective covalent inhibitors of GBA2, providing a valuable tool to study this specific enzyme.[3][7][8][9][10]

Experimental Protocols

Glycosidase Inhibition Assay using a Fluorogenic Substrate

This assay determines the inhibitory potency of a compound by measuring the residual activity of a glycosidase on a fluorogenic substrate.

Materials:

  • Recombinant human GBA1 (rhGBA1) or cell lysates overexpressing GBA2 or GBA3.

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc) substrate.[9][11]

  • Assay buffer (e.g., McIlvaine buffer, pH adjusted according to the optimal pH of the target enzyme).

  • Test compounds (this compound isomers) at various concentrations.

  • Stop solution (e.g., 0.4 M glycine, pH 10.8).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme preparation (rhGBA1 or cell lysate).

  • Add the test compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the 4-MU-β-Glc substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the binding of an inhibitor to its target enzyme in a complex biological sample.

Materials:

  • Cell or tissue lysates containing the target glycosidases.

  • Test inhibitor (unlabeled this compound isomer).

  • Activity-based probe (ABP): a this compound tagged with a reporter group (e.g., a fluorophore like BODIPY or Cy5, or biotin).

  • SDS-PAGE loading buffer.

  • SDS-PAGE gel and electrophoresis apparatus.

  • In-gel fluorescence scanner or streptavidin-HRP for biotin detection.

Procedure:

  • Pre-incubate the cell or tissue lysate with varying concentrations of the test inhibitor for a specific duration (e.g., 30 minutes) at 37°C.

  • Add the fluorescently or biotin-tagged ABP to the lysate and incubate for another period (e.g., 30 minutes) at 37°C. The ABP will label the active enzyme molecules that are not already inhibited by the test compound.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes. For fluorescent probes, scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths. For biotinylated probes, perform a Western blot and detect with streptavidin-HRP.

  • The intensity of the fluorescent or chemiluminescent band corresponding to the target enzyme will decrease with increasing concentrations of the competitive inhibitor.

  • Quantify the band intensities to determine the IC50 value of the inhibitor in a competitive format.

Visualizations

Mechanism of Covalent Inhibition

Cyclophellitol aziridines act as mechanism-based inhibitors. They mimic the natural substrate and are recognized by the active site of retaining β-glucosidases. The enzyme's catalytic nucleophile (a glutamate residue) attacks the electrophilic carbon of the aziridine ring, leading to the formation of a stable, covalent enzyme-inhibitor adduct. This effectively and irreversibly inactivates the enzyme.

InhibitionMechanism cluster_enzyme Enzyme Active Site Enzyme Retaining β-Glucosidase (e.g., GBA1) Adduct Covalent Enzyme- Inhibitor Adduct (Inactive) Enzyme->Adduct Nucleophilic Attack Nucleophile Catalytic Nucleophile (Glu-COO⁻) AcidBase Acid/Base Catalyst (Glu-COOH) Inhibitor Cyclophellitol Aziridine Inhibitor->Enzyme Binding

Caption: Covalent inhibition of a retaining β-glucosidase by a this compound.

Experimental Workflow for Competitive ABPP

The following diagram illustrates the key steps in a competitive activity-based protein profiling experiment to evaluate the specificity of a this compound isomer.

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_analysis Analysis Lysate Cell/Tissue Lysate (Containing Active Enzymes) Inhibitor Add Test Inhibitor (Unlabeled this compound) Lysate->Inhibitor Probe Add Activity-Based Probe (Fluorescently-tagged Aziridine) Inhibitor->Probe SDSPAGE SDS-PAGE Separation Probe->SDSPAGE Scan In-gel Fluorescence Scanning SDSPAGE->Scan Analysis Quantify Band Intensity (Determine IC50) Scan->Analysis

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Glycosphingolipid Metabolism and the Role of GBA Enzymes

GBA1 and GBA2 are key enzymes in the degradation of glucosylceramide (GlcCer), a central molecule in glycosphingolipid metabolism. GBA1 functions within the lysosome, while GBA2 is located at the endoplasmic reticulum and Golgi apparatus. GBA3 is a cytosolic β-glucosidase. Dysfunction of GBA1 leads to the accumulation of GlcCer and glucosylsphingosine (GlcSph), characteristic of Gaucher disease, and is a major risk factor for Parkinson's disease.

GSL_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation cluster_pathway Pathological Consequences of GBA1 Deficiency Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase GlcCer->Ceramide Hydrolysis ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL GBA1 GBA1 GBA2 GBA2 GBA3 GBA3 ComplexGSL->GlcCer Catabolism Lysosome Lysosome ER_Golgi ER/Golgi Cytosol Cytosol Gaucher Gaucher Disease GBA1->Gaucher Deficiency leads to GlcCer/GlcSph accumulation GlcSph Glucosylsphingosine (GlcSph) Parkinsons Parkinson's Disease Risk Gaucher->Parkinsons Increased Risk

Caption: Simplified overview of glycosphingolipid metabolism and the role of GBA enzymes.

References

A Comparative Analysis of Cyclophellitol Aziridine and Cyclosulfate Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclophellitol aziridine and cyclosulfate inhibitors, two important classes of covalent glycosidase inactivators. This analysis is supported by experimental data to inform inhibitor selection for basic research and therapeutic development.

Cyclophellitol and its synthetic analogues are powerful tools for studying retaining glycosidases, enzymes crucial in a myriad of biological processes.[1] Among these, cyclophellitol aziridines and, more recently, cyclophellitol cyclosulfates have emerged as potent mechanism-based irreversible inhibitors.[1][2] Both function by forming a stable covalent bond with the catalytic nucleophile in the enzyme's active site, effectively inactivating it.[1] However, key differences in their structure, conformational flexibility, and resulting biological activity make them suitable for different applications.

Mechanism of Action: A Tale of Two Rings

Both inhibitor classes are mechanism-based, meaning they are processed by the target enzyme's catalytic machinery. The key step involves the nucleophilic attack by a catalytic carboxylate residue (aspartate or glutamate) on the electrophilic carbon of the aziridine or sulfate ring.[1][3] This leads to the formation of a stable covalent adduct, irreversibly inhibiting the enzyme.[1][3]

The primary distinction lies in the conformational mimicry of the transition state versus the Michaelis complex. Cyclophellitol aziridines typically adopt a ⁴H₃ half-chair conformation, mimicking the transition state of the glycosylation reaction.[4] In contrast, cyclophellitol cyclosulfates are conformationally constrained to a ⁴C₁ chair conformation, which more closely resembles the initial Michaelis complex of α-glucosidases.[1] This conformational difference is a major determinant of their inhibitory specificity.

Below is a DOT script illustrating the general mechanism of irreversible inhibition by these cyclophellitol derivatives.

G General Mechanism of Covalent Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Retaining Glycosidase Inhibitor This compound or Cyclosulfate Enzyme->Inhibitor Binding CovalentAdduct Stable Covalent Adduct (Inactivated Enzyme) CatalyticNucleophile Catalytic Nucleophile (Asp/Glu) CatalyticNucleophile->Inhibitor Inhibitor->CovalentAdduct Nucleophilic Attack

Caption: General mechanism of covalent inhibition by cyclophellitol derivatives.

Comparative Inhibitory Activity

The inhibitory potency and selectivity of cyclophellitol aziridines and cyclosulfates differ significantly, largely due to their conformational disparities. Cyclophellitol aziridines are generally broad-spectrum inhibitors of retaining glycosidases, with their specificity being primarily determined by the configuration of the cyclitol core (e.g., gluco- or galacto-configured).[5][6][7]

In contrast, cyclosulfates exhibit a higher degree of selectivity. For instance, α-configured 1,6-epi-cyclophellitol cyclosulfate is a potent and highly selective inhibitor of α-glucosidases, with nanomolar efficacy against enzymes like GAA and GANAB.[8] Conversely, the β-configured 1,6-cyclophellitol cyclosulfate is a significantly weaker inhibitor of β-glucosidases compared to its aziridine counterpart.[1] This is attributed to the ⁴C₁ conformation of the β-cyclosulfate being a poor match for the ¹S₃ Michaelis complex conformation of retaining β-glucosidases.

The following table summarizes the reported IC₅₀ values for a selection of this compound and cyclosulfate inhibitors against various human retaining glycosidases.

InhibitorTarget EnzymeIC₅₀Reference
This compound Analogues
This compound (β-gluco)GBA1Potent[1]
GBA2Potent[1]
1,6-epi-Cyclophellitol aziridine (α-gluco)GAAPotent[1]
GANABPotent[1]
Cyclosulfate Analogues
1,6-epi-Cyclophellitol cyclosulfate (α-cyclosulfate)GAA82 nM[1][8]
GANAB29 nM[1][8]
GBA1No reactivity[1]
GBA2No reactivity[1]
1,6-Cyclophellitol cyclosulfate (β-cyclosulfate)GBA1119 µM[1][8]
GBA258 µM[1][8]

Experimental Protocols

Synthesis of Cyclophellitol Aziridines and Cyclosulfates

The synthesis of these inhibitors involves multi-step chemical processes. A general workflow is outlined below. For detailed, step-by-step protocols, readers are directed to the primary literature.[9][10][11][12][13][14]

G General Synthetic Workflow Start Chiral Starting Material (e.g., D-xylose) Intermediate1 Protected Cyclohexene Intermediate Start->Intermediate1 Multi-step synthesis Epoxide Cyclophellitol Epoxide Intermediate1->Epoxide Epoxidation Cyclosulfate Cyclophellitol Cyclosulfate Intermediate1->Cyclosulfate Diol formation & sulfation Aziridine This compound Epoxide->Aziridine Azide opening & ring closure

Caption: Generalized synthetic workflow for cyclophellitol inhibitors.

A common route to cyclophellitol aziridines involves the synthesis of a corresponding cyclophellitol epoxide intermediate.[9] The epoxide is then opened with an azide nucleophile, followed by a reductive ring closure to form the aziridine.[9]

The synthesis of cyclophellitol cyclosulfates starts from a protected cyclohexene intermediate.[1] This is converted to a diol, which is then treated with thionyl chloride and subsequently oxidized to form the cyclic sulfate.[1]

In Vitro Enzyme Inhibition Assay

The inhibitory potency of these compounds is typically determined using an in vitro enzyme activity assay with a fluorogenic substrate.

  • Enzyme Preparation: Recombinant human glycosidases (e.g., GAA, GBA1) or cell lysates overexpressing the target enzyme are used.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C in an appropriate buffer.

  • Substrate Addition: A fluorogenic substrate (e.g., 4-methylumbelliferyl-glycoside) is added to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The reaction is incubated at 37°C, and the fluorescence of the liberated 4-methylumbelliferone is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is determined from the fluorescence signal. IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[15][16]

Applications and Future Perspectives

The distinct properties of cyclophellitol aziridines and cyclosulfates make them suitable for different research applications.

Cyclophellitol aziridines , with their broad-spectrum activity, are excellent tools for activity-based protein profiling (ABPP) to identify and characterize multiple members of a glycosidase family within a complex biological sample.[5][6][17] By attaching reporter tags such as fluorophores or biotin to the aziridine nitrogen, these probes can be used to visualize and isolate active glycosidases.[3][18][19]

Cyclophellitol cyclosulfates , on the other hand, offer superior selectivity, making them valuable as highly specific pharmacological probes to investigate the function of a single glycosidase isoenzyme.[1][15][20] Their selectivity can help to dissect complex biological pathways and validate specific enzymes as therapeutic targets with potentially fewer off-target effects compared to their aziridine counterparts.[15][16] For example, the high selectivity of 1,6-epi-cyclophellitol cyclosulfate for ER α-glucosidase II has been exploited in studies on its potential as an antiviral agent.[15][16]

The continued development of novel cyclophellitol-based inhibitors with tailored specificities and functionalities will undoubtedly advance our understanding of glycobiology and open new avenues for therapeutic intervention in a wide range of diseases, including lysosomal storage disorders, cancer, and viral infections.[9][13][15]

References

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